1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
説明
BenchChem offers high-quality 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQLODBMKKLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Medicinal Chemistry Applications of N-(2-chloro-6-fluorobenzyl)piperidin-4-one: A Versatile Scaffold for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidin-4-one nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to be readily functionalized make it an ideal starting point for exploring diverse chemical space. This guide introduces N-(2-chloro-6-fluorobenzyl)piperidin-4-one, a bespoke building block engineered for contemporary drug discovery challenges. The strategic incorporation of a 2-chloro-6-fluorobenzyl moiety onto the piperidine nitrogen is not arbitrary; it is a deliberate design choice aimed at conferring advantageous pharmacokinetic properties and enabling unique molecular interactions. The ortho-halogen substitution pattern creates a sterically constrained and electron-deficient aromatic system, which can enhance metabolic stability, modulate pKa, and provide specific vectors for potent and selective target engagement.
This document serves as a technical primer on the synthesis, derivatization, and potential therapeutic applications of this core, providing field-proven insights and detailed experimental frameworks to empower researchers in their quest for novel therapeutic agents.
The Strategic Imperative: Analyzing the Core Components
A molecule's potential in drug discovery is dictated by the sum of its parts. The value of N-(2-chloro-6-fluorobenzyl)piperidin-4-one lies in the synergistic interplay between its two primary structural motifs.
The Piperidin-4-one Nucleus: A Proven Pharmacophore
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[3] Its success is attributable to several key factors:
-
Favorable Physicochemical Properties: As a saturated heterocycle, it generally improves aqueous solubility and provides a basic nitrogen atom (pKa ~8-11) that can be protonated at physiological pH, facilitating interactions with biological targets and improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Synthetic Tractability: The ketone at the 4-position is a versatile chemical handle, amenable to a vast range of chemical transformations, including reductive amination, olefination, and spirocyclization, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
-
Three-Dimensionality: Unlike flat aromatic systems, the piperidine ring's chair conformation presents substituents in distinct axial and equatorial vectors, enabling precise three-dimensional mapping onto the binding sites of complex biological targets like enzymes and receptors.[4]
The 2-Chloro-6-Fluorobenzyl Substituent: A Modern Design Element
The choice of the N-benzyl group is critical for modulating the molecule's properties. The specific di-ortho-halogen substitution pattern offers distinct advantages:
-
Metabolic Stability: The introduction of fluorine, a small and highly electronegative atom, into aromatic rings is a well-established strategy to block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.[5]
-
Conformational Restriction: The steric bulk of the two ortho-halogens restricts the free rotation of the benzyl group. This conformational locking can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
-
Modulation of Basicity: The electron-withdrawing nature of the halogens decreases the basicity of the piperidine nitrogen. This fine-tuning of pKa is crucial for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.
-
Novel Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls), while the chlorine atom can form halogen bonds, providing additional anchor points within a protein binding pocket.
Synthesis and Characterization of the Core Scaffold
The synthesis of N-(2-chloro-6-fluorobenzyl)piperidin-4-one is a critical first step. A robust and scalable protocol is essential for generating the quantities needed for a comprehensive discovery campaign. The most direct and reliable method is the reductive amination of piperidin-4-one with 2-chloro-6-fluorobenzaldehyde.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize N-(2-chloro-6-fluorobenzyl)piperidin-4-one hydrochloride in high yield and purity.
Materials:
-
Piperidin-4-one hydrochloride (1.0 eq)
-
2-Chloro-6-fluorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (4M in 1,4-dioxane)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq) in DCE, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Imine Formation: Add 2-chloro-6-fluorobenzaldehyde (1.05 eq) to the mixture. Stir at room temperature for 1 hour. The formation of the intermediate iminium ion is the rate-limiting step; its progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde or the product ketone.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of starting materials by TLC (e.g., using a 10% Methanol/DCM mobile phase) and visualization with UV light and potassium permanganate stain.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure free base as an oil or low-melting-point solid.
-
Salt Formation: Dissolve the purified free base in a minimal amount of DCM or Et₂O. Add 4M HCl in dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Derivatization Strategies for Therapeutic Targeting
The true utility of N-(2-chloro-6-fluorobenzyl)piperidin-4-one is as a versatile intermediate. The ketone handle allows for the generation of large, diverse libraries of compounds aimed at various therapeutic targets.
Pathway A: Synthesis of Spirocyclic Derivatives
Exploring novel three-dimensional chemical space is a key strategy to improve selectivity and patentability. Spirocycles are particularly valuable in this regard. One promising avenue is the synthesis of spiro-oxindoles, a privileged scaffold in its own right, known for inhibiting protein-protein interactions.
Experimental Protocol: Synthesis of a Spiro-oxindole Derivative
-
Reaction Setup: In a flask, dissolve N-(2-chloro-6-fluorobenzyl)piperidin-4-one (1.0 eq) and isatin (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine (0.1 eq). Causality Note: The base catalyzes the initial aldol addition between the piperidinone α-carbon and the isatin C3-ketone, followed by dehydration and intramolecular cyclization.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically completes within 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The spirocyclic product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
Application Focus: Design of Novel Anticancer Agents
The piperidin-4-one scaffold is prevalent in compounds targeting cancer-related pathways.[1][6] Derivatives have shown promise as antiproliferative agents, often by inducing apoptosis.[7][8] A logical application of the N-(2-chloro-6-fluorobenzyl)piperidin-4-one core is in the design of novel kinase inhibitors or cytotoxic agents.
Hypothesis: Targeting Apoptotic Pathways
Many cytotoxic agents function by upregulating pro-apoptotic genes like p53 and Bax.[1] We can hypothesize that derivatives of our core scaffold, particularly those incorporating α,β-unsaturated ketone systems via aldol condensation, could act as Michael acceptors, covalently modifying key cysteine residues in proteins that regulate apoptosis or cell cycle progression.
Proposed Evaluation Workflow
A structured, multi-stage evaluation process is crucial for identifying promising lead compounds.
Data Presentation
Results from primary screening should be tabulated for clear comparison. This allows for rapid identification of potent compounds and preliminary SAR analysis.
Table 1: Hypothetical Cytotoxicity Data for a Series of Derivatives
| Compound ID | R-Group at C3 Position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A2780 |
| Core | H | > 100 | > 100 |
| Deriv-01 | =CH-Phenyl | 8.2 | 12.5 |
| Deriv-02 | =CH-(4-methoxyphenyl) | 5.1 | 7.9 |
| Deriv-03 | =CH-(4-nitrophenyl) | 1.5 | 2.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
Data are hypothetical and for illustrative purposes only.
Conclusion
N-(2-chloro-6-fluorobenzyl)piperidin-4-one is not merely another chemical intermediate; it is a highly versatile and strategically designed platform for modern medicinal chemistry. The convergence of a proven pharmacophore, the piperidin-4-one ring, with a metabolically robust and conformationally constrained N-substituent provides a powerful starting point for developing novel therapeutics. By leveraging the synthetic accessibility of the ketone handle, researchers can rapidly generate diverse libraries of compounds with tailored properties to address a multitude of biological targets, from kinases involved in oncology to GPCRs in neuroscience. This guide provides the foundational knowledge and actionable protocols to unlock the full potential of this promising scaffold.
References
-
Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC URL: [Link]
-
Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]
-
Title: Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones Source: ResearchGate URL: [Link]
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]
-
Title: Biological Active Fluorobenzoates of Piperidine Range Source: ResearchGate URL: [Link]
-
Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies Source: SciELO URL: [Link]
-
Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PMC URL: [Link]
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one in Modern Drug Discovery: A Technical Guide
Abstract
The piperidine-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide delves into the specific role and strategic application of a key derivative, 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one , in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and its utility as a versatile intermediate for generating novel therapeutic candidates. Particular emphasis will be placed on its application in the development of agents targeting the central nervous system (CNS) and oncology. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental protocols, and an overview of the structure-activity relationships (SAR) that drive its optimization in lead discovery programs.
Introduction: The Piperidin-4-one Core and the Significance of the 2-Chloro-6-fluorobenzyl Moiety
The piperidin-4-one nucleus is a six-membered heterocyclic ketone that serves as a versatile synthetic intermediate. Its chemical reactivity, particularly at the nitrogen atom and the carbonyl group, allows for the facile introduction of a wide range of substituents, enabling the exploration of vast chemical space. Piperidine-containing compounds are found in numerous clinically approved drugs, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[1]
The introduction of the 2-chloro-6-fluorobenzyl group at the 1-position of the piperidine ring is a strategic design element. The ortho-halogen substitution pattern on the phenyl ring can influence the molecule's conformation and metabolic stability. The presence of both chlorine and fluorine atoms can modulate lipophilicity and electronic properties, which are critical for target engagement and pharmacokinetic profiles. This specific substitution pattern has been implicated in the development of potent and selective inhibitors for various biological targets.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is fundamental to its application in drug design.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃ClFNO |
| Molecular Weight | 241.7 g/mol |
| XlogP | 2.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Data sourced from PubChem.
Synthetic Strategy: N-Alkylation
The most common and efficient method for the synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is the N-alkylation of piperidin-4-one with a suitable 2-chloro-6-fluorobenzyl halide.
Experimental Protocol: Synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Objective: To synthesize the title compound via N-alkylation of piperidin-4-one hydrochloride.
Materials:
-
Piperidin-4-one hydrochloride
-
2-Chloro-6-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one as a solid.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.
Role in Drug Discovery: A Versatile Scaffold for Bioactive Molecules
The strategic value of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one lies in its role as a key intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization. The ketone at the 4-position is a prime handle for further chemical modifications, most notably through reductive amination.
Reductive Amination: A Gateway to Chemical Diversity
Reductive amination of the piperidin-4-one core with a primary or secondary amine is a powerful tool for introducing a vast array of substituents at the 4-position. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
Objective: To synthesize N-substituted 4-amino-1-[(2-chloro-6-fluorophenyl)methyl]piperidine derivatives.
Materials:
-
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (1.0 eq) in 1,2-dichloroethane, add the desired amine (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.2 eq) should be added to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate the reaction).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-substituted 4-amino-1-[(2-chloro-6-fluorophenyl)methyl]piperidine derivative.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting ketone. 1,2-Dichloroethane is a common solvent for this reaction due to its compatibility with the reagents.
Diagram of Synthetic Utility
Caption: Synthetic pathway from piperidin-4-one to a diverse library of compounds.
Applications in CNS Drug Discovery
The piperidine scaffold is a common feature in many CNS-active drugs due to its ability to impart favorable properties for blood-brain barrier penetration. The 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one moiety has been incorporated into molecules targeting various CNS receptors.
A notable example is in the development of selective serotonin 5-HT₂A receptor inverse agonists. While not containing the exact title compound, the approved antipsychotic drug pimavanserin (ACP-103) features a related N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)urea core.[2] This highlights the utility of the substituted piperidine motif for achieving high affinity and selectivity for CNS targets. The 2-chloro-6-fluorobenzyl group can be envisioned to occupy a similar binding pocket, offering a different substitution pattern for optimizing potency and pharmacokinetic properties.
Applications in Oncology
The piperidine-4-one scaffold is also extensively used in the design of kinase inhibitors for cancer therapy. The Aurora kinases, particularly Aurora A, are critical regulators of mitosis and are frequently overexpressed in various cancers, making them attractive therapeutic targets.
A clinical candidate, LY3295668 , an Aurora A kinase inhibitor, incorporates a (3-chloro-2-fluorophenyl)methylpiperidine moiety, which is structurally very similar to the core of our topic.[3] This demonstrates the value of this substituted piperidine scaffold in designing potent and selective kinase inhibitors.
Table of Representative Aurora A Kinase Inhibitors with Piperidine Moieties
| Compound | Target | IC₅₀ (nM) | Cell-based Activity |
| Alisertib (MLN8237) | Aurora A | 1.2 | Potent antiproliferative effects |
| LY3295668 | Aurora A | - | Antimitotic and antineoplastic activities[3] |
Note: Specific IC₅₀ for LY3295668 is not publicly disclosed in the provided reference.
The 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one scaffold can be utilized to generate novel Aurora kinase inhibitors through derivatization at the 4-position, for instance, by introducing moieties that can interact with key residues in the ATP-binding pocket of the kinase.
Diagram of Kinase Inhibition
Caption: Mechanism of action for a hypothetical Aurora A kinase inhibitor.
Conclusion and Future Perspectives
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one represents a highly valuable and strategically important building block in modern drug discovery. Its straightforward synthesis and the versatility of its piperidin-4-one core allow for the creation of large and diverse compound libraries. The specific 2-chloro-6-fluorobenzyl moiety imparts desirable physicochemical properties that have proven beneficial in the development of CNS-active agents and kinase inhibitors.
Future research will likely continue to leverage this scaffold to explore novel biological targets and to fine-tune the properties of existing lead compounds. The continued exploration of structure-activity relationships of derivatives of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of diseases.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Johannes, J. W., Balazs, A. Y., Barratt, D., Bista, M., Chuba, M. D., Cosulich, S., ... & Zheng, X. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
-
PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121338815, (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. Retrieved February 12, 2026 from [Link].
-
PubChem. (n.d.). Aurora A Kinase Inhibitor LY3295668. In PubChem. Retrieved from [Link]
-
Raghavan, S., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 28(17), 2954-2959. [Link]
-
Aridoss, G., et al. (2008). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5385. [Link]
-
Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(8), 3437-3447. [Link]
-
Royal Society of Chemistry. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. RSC Advances, 16(10), 8765-8778. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
- Google Patents. (n.d.). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
-
University of Hertfordshire. (n.d.). Flumetralin (Ref: CGA 41065). In AERU. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | C24H26ClF2N5O2 | CID 121333423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Piperidin-4-one Derivatives as High-Affinity Ligands for Serotonin 5-HT Receptors: From Synthesis to Pharmacological Validation
An In-Depth Technical Guide:
Abstract
The serotonin (5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology, implicated in a vast array of physiological and pathological processes. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivative, piperidin-4-one, serves as a uniquely versatile intermediate for constructing ligands with high affinity and selectivity for various 5-HT receptor subtypes.[1][2][3] This guide provides a comprehensive overview of the design, synthesis, and pharmacological evaluation of piperidin-4-one derivatives as 5-HT receptor ligands. We will explore critical structure-activity relationships (SAR), detail robust experimental protocols for in vitro characterization, and discuss the therapeutic potential of these compounds in addressing central nervous system (CNS) disorders.
Introduction: The Serotonin System and the Piperidin-4-one Scaffold
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that modulates a wide spectrum of functions, including mood, cognition, sleep, and appetite.[4] It exerts its effects through at least 14 distinct receptor subtypes, which are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[4] This receptor diversity allows for fine-tuned physiological regulation but also presents a significant challenge for drug discovery: achieving subtype selectivity to maximize therapeutic efficacy and minimize off-target side effects.
The piperidin-4-one nucleus has emerged as a valuable starting point for developing such selective ligands.[5] Its key attributes include:
-
Structural Rigidity and Conformational Constraint: The six-membered ring structure reduces the conformational flexibility of molecules, which can lead to more specific interactions with the receptor's binding pocket.
-
Synthetic Tractability: The ketone group at the 4-position and the nitrogen atom are amenable to a wide range of chemical modifications, allowing for systematic exploration of the chemical space around the core.[5]
-
Pharmacophoric Importance: The piperidine nitrogen can act as a protonatable center, forming critical salt bridge interactions with acidic residues (like Aspartic acid) in the transmembrane domains of many aminergic GPCRs, including serotonin receptors.[6]
This guide will focus on the strategic derivatization of this scaffold to achieve high affinity and selectivity for key 5-HT receptor subtypes, such as the 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are prominent targets for treating depression, schizophrenia, and cognitive disorders.[7][8][9]
Synthetic Strategies for Piperidin-4-one Derivatives
The synthesis of the piperidin-4-one core and its subsequent derivatization are mature fields, with the Mannich condensation being a classical and efficient method.
Core Synthesis: The Mannich Reaction
The Mannich reaction provides a straightforward, often one-pot, approach to synthesizing N-substituted-2,6-diaryl-piperidin-4-ones.
-
Causality Behind the Choice: This multicomponent reaction is highly efficient for creating the core structure. The choice of an ammonium salt (like ammonium acetate) provides the nitrogen atom for the heterocycle, while the substituted aldehyde and a ketone (like ethyl methyl ketone) provide the carbon backbone.[2] The reaction proceeds via the formation of an iminium ion and an enol, which then react to form the β-amino carbonyl compound, ultimately cyclizing to form the piperidone ring.
N-Substitution and C4-Modification
With the core synthesized, strategic modifications are introduced to modulate pharmacological activity. The nitrogen atom and the C4-ketone are primary points for diversification.
-
N-Alkylation/Arylation: The piperidine nitrogen is typically functionalized with various alkyl or arylalkyl groups. This is a critical determinant of receptor affinity and selectivity. For example, attaching a 2-(4-fluorophenyl)ethyl group to the nitrogen is a common strategy for targeting the 5-HT2A receptor.[10]
-
C4-Sulfonylation: The ketone at the C4 position can be transformed into other functional groups. A notable strategy involves its replacement with a phenylsulfonyl moiety. This modification has led to the discovery of highly potent and selective 5-HT2A receptor antagonists.[11] The rationale is that the sulfone group acts as a hydrogen bond acceptor and its appended phenyl ring can engage in additional hydrophobic or pi-stacking interactions within the receptor pocket.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the piperidin-4-one scaffold has yielded crucial insights into the structural requirements for potent and selective binding to various 5-HT receptors.
Targeting the 5-HT2A Receptor
The 5-HT2A receptor is a key target for atypical antipsychotics.[7][12] Blockade of this receptor is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced liability for extrapyramidal side effects.[7]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is paramount. Long-chain arylalkyl groups are often preferred. For instance, in a series of 4-(phenylsulfonyl)piperidines, an N-phenacyl group enhanced affinity for both human and rat 5-HT2A receptors (Ki = 2.4 nM) and improved selectivity against other receptors.[11]
-
Aromatic Substitution: Modifications on the aromatic rings of the scaffold significantly impact bioavailability and selectivity. Introducing electron-withdrawing groups like cyano (-CN) or carboxamide (-CONH2) on the phenylsulfonyl ring at the 4-position can improve metabolic stability and oral bioavailability without sacrificing high affinity.[11]
-
Bioisosteric Replacement: Replacing a central cyclohexane ring in a known ligand series with a piperidine ring can reduce lipophilicity and introduce a new point for chemical modification (the N-atom), allowing for fine-tuning of pharmacokinetic properties.[13][14]
Table 1: SAR Summary of Piperidin-4-one Derivatives at 5-HT Receptors
| Compound Class | Key Structural Feature | Target Receptor | Binding Affinity (Ki, nM) | Key Finding | Reference |
|---|---|---|---|---|---|
| 4-(Phenylsulfonyl)piperidines | N-phenacyl substitution | 5-HT2A | 2.4 | Enhanced affinity and selectivity. | [11] |
| 4-(Phenylsulfonyl)piperidines | 4-Cyanophenylsulfonyl group | 5-HT2A | 0.44 | High affinity with improved oral bioavailability. | [11] |
| Phenylpiperidines | N-substitution with bulky groups | 5-HT2A | >2000 | N-substitution is generally unfavorable for 5-HT2A agonist activity. | [15] |
| Aryl Sulfonamides | Conformational constraint | 5-HT6 | Low nM | Led to potent, selective, and brain-penetrant antagonists. | [16] |
| Pyridinyl-piperazines | Propyl linker to indanone moiety | 5-HT1A / 5-HT7 | 2.3 / 7.8 | Optimal linker length creates potent dual-target ligands. |[17] |
Targeting 5-HT1A and 5-HT7 Receptors
Ligands that modulate 5-HT1A and 5-HT7 receptors are being investigated for depression, anxiety, and cognitive enhancement.[8][17][18] For these targets, the piperidin-4-one core is often modified into a piperazine structure, where the nitrogen at position 4 connects to another chemical moiety.
-
Linker Length: The length of the alkyl chain connecting the piperazine ring to another aromatic system is a critical determinant of dual-target activity. For a series of pyridinyl-piperazine derivatives, a propylene (three-carbon) linker was found to be optimal for achieving potent dual binding to both 5-HT1A (Ki = 2.3 nM) and 5-HT7 (Ki = 7.8 nM) receptors.[17] This suggests the linker spans an optimal distance between key interaction points in both receptors.
Pharmacological Evaluation Workflow
A rigorous and systematic evaluation process is essential to characterize the affinity, functional activity, and selectivity of newly synthesized compounds.
// Connections purification -> binding_assay [lhead=cluster_1, label="Test Compounds"]; functional_assay -> selectivity [lhead=cluster_2, label="Active Compounds"]; adme -> pk_studies [lhead=cluster_3, label="Optimized Leads"];
// Node Colors comp_design [fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [fillcolor="#34A853", fontcolor="#FFFFFF"]; binding_assay [fillcolor="#FBBC05"]; functional_assay [fillcolor="#FBBC05"]; selectivity [fillcolor="#EA4335", fontcolor="#FFFFFF"]; animal_models [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } } Caption: A generalized workflow for the discovery and preclinical evaluation of novel piperidin-4-one based 5-HT receptor ligands.
In Vitro Assays: A Step-by-Step Protocol
A. Radioligand Binding Assay (To Determine Affinity, Ki)
This protocol is a self-validating system because it measures the displacement of a known, high-affinity radioligand from the receptor by the test compound, with non-specific binding determined in the presence of a saturating concentration of a known non-labeled ligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).[19]
-
Radioligand: e.g., [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A, [³H]-LSD for 5-HT7.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled antagonist (e.g., clozapine for 5-HT2A).[20]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific control.
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays (To Determine Agonist/Antagonist Activity)
The choice of functional assay depends on the G protein coupling of the receptor subtype.
// Nodes Ligand [label="5-HT or Agonist", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="5-HT2A Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=parallelogram, fillcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", style=solid, shape=cylinder, fillcolor="#F1F3F4"]; Ca [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05"]; Response [label="Cellular Response\n(e.g., ERK activation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label="Binds"]; Receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to receptor"]; ER -> Ca; DAG -> PKC [label="Activates"]; Ca -> PKC [label="Co-activates"]; PKC -> Response [label="Phosphorylates\nDownstream Targets"]; } } Caption: The canonical Gq-protein coupled signaling cascade initiated by 5-HT2A receptor activation.
-
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Calcium Mobilization Assay. Activation of these receptors leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3), triggering the release of intracellular calcium (Ca²⁺).[21]
-
Protocol:
-
Plate cells expressing the receptor in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound. To test for antagonism, pre-incubate with the test compound before adding a known agonist like 5-HT.
-
Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
-
Interpretation: An increase in fluorescence indicates agonist activity. A reduction in the 5-HT-induced signal indicates antagonist activity.
-
-
For Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): cAMP Assay. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Protocol: Use a commercial kit (e.g., HTRF, LANCE) that measures cAMP levels via competitive immunoassay.
-
Interpretation: An increase in the signal indicates agonist activity, while a blockage of the 5-HT-induced signal indicates antagonism.
-
Therapeutic Applications and Future Directions
Piperidin-4-one derivatives have shown significant promise as selective modulators of 5-HT receptors.
-
Antipsychotics: Selective 5-HT2A antagonists derived from this scaffold, such as M100,907, have been instrumental in validating the role of 5-HT2A receptor blockade in psychosis.[7] While some highly selective agents did not show efficacy in broad schizophrenia trials, the principle remains central to the action of many successful atypical antipsychotics.[11]
-
Cognitive Disorders and Depression: Dual 5-HT1A/5-HT7 ligands are of high interest for treating cognitive deficits and depression.[17] The functional profile of these ligands (e.g., 5-HT1A agonism and 5-HT7 antagonism) is a critical area of ongoing research.[17]
-
Insomnia: 5-HT2A antagonists have been shown to increase slow-wave sleep and reduce awakenings in animal models, indicating their potential for treating sleep disorders.[22]
Future Directions: The primary challenges remain the optimization of pharmacokinetic (ADME) profiles and ensuring a clean off-target profile to minimize side effects. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a frontier in GPCR drug discovery.[21] Designing piperidin-4-one derivatives that act as biased ligands for 5-HT receptors could lead to next-generation therapeutics with enhanced efficacy and improved safety profiles.
Conclusion
The piperidin-4-one scaffold is a powerful and versatile platform in medicinal chemistry for the development of potent and selective serotonin 5-HT receptor ligands. Through systematic synthetic modifications guided by robust structure-activity relationship studies, researchers have successfully developed tool compounds and clinical candidates targeting a range of CNS disorders. The application of rigorous pharmacological evaluation workflows, from initial binding assays to functional characterization, is critical for validating these molecules. Future efforts focused on optimizing brain penetration, metabolic stability, and exploring novel mechanisms like biased agonism will continue to drive the therapeutic potential of this important chemical class.
References
- Glennon, R. A., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Pal, S., et al. (2012). Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Semantic Scholar.
- Di Pietro, E., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed.
- Canal, C. E., & Roth, B. L. (2011). “Selective” serotonin 5-HT2A receptor antagonists. PMC.
- Arulraj, R., & Selvanayagam, S. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Wang, T., et al. (2020). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Molecules.
- Various Authors. (2015). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT1A and 5-HT7 receptor ligands.
- Schepmann, D., et al. (2017).
- Arulraj, R., & Selvanayagam, S. (2021).
- Głowacka, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC.
- Szafran, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.
- Al-khalifa, A. M., et al. (2022).
- Savchuk, M. I., et al. (2021).
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
- Wang, H., et al. (2001).
- MacLeod, A. M., et al. (2003). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists.
- Cunningham, M. R., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PMC.
- Fish, L. R., et al. (2005). 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters.
- Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. PubMed.
- Hall, C. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Iazzetti, A., et al. (2020).
- Reaction Biology. (2026). 5-HT2B Biochemical Binding Assay Service. Reaction Biology.
- Wang, Y., et al. (2023).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of N-Benzylpiperidin-4-one Analogs
Executive Summary: The Privileged Scaffold
The N-benzylpiperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from two distinct chemical functionalities that drive two separate therapeutic streams:
-
The Enone System (Class A): When functionalized at the 3,5-positions via Claisen-Schmidt condensation, the molecule becomes a bis(benzylidene) derivative. These are potent Michael acceptors , functioning as "curcumin analogs" with superior bioavailability, primarily targeting neoplastic cells via thiol-alkylation.
-
The Nitrogen Core (Class B): When the ketone remains unsubstituted or is modified into rigid pharmacophores (e.g., indanones), the N-benzylpiperidine moiety mimics the neurotransmitter acetylcholine, acting as a potent Acetylcholinesterase (AChE) inhibitor (related to Donepezil) for Alzheimer’s therapy.
This guide dissects the Structure-Activity Relationship (SAR) of both classes, with a primary focus on the cytotoxic 3,5-bis(benzylidene) analogs due to their high current relevance in oncology research.
Chemical Architecture & Synthetic Strategy
The synthesis of these analogs is robust, scalable, and relies on the Claisen-Schmidt condensation . This reaction is the gateway to the "Class A" cytotoxic variants.
Synthetic Workflow (Claisen-Schmidt)[1]
The reaction involves the condensation of N-benzyl-4-piperidone with substituted benzaldehydes in a basic ethanolic medium.
Figure 1: General synthetic pathway for 3,5-bis(benzylidene) analogs. The dehydration step creates the critical
Protocol Validation:
-
Stoichiometry: A 1:2 ratio (piperidone:aldehyde) is critical to ensure bis-substitution. Mono-substitution is rarely the goal for cytotoxicity.
-
Stereochemistry: The reaction predominantly yields the (E,E)-isomer , where the phenyl rings are trans to the carbonyl group. This planar configuration is essential for DNA intercalation and enzyme binding pockets.
Class A: Cytotoxic Analogs (Oncology)
These compounds are designed as Proteasome Inhibitors and ROS Generators . Their mechanism relies on the presence of the
Mechanism of Action: The Michael Acceptor
The electrophilic
-
Glutathione (GSH): Depletion leads to oxidative stress (ROS spike).
-
Cysteine Residues: Covalent modification of enzymes (e.g., Thioredoxin reductase, I
B kinase) triggers apoptosis.
Figure 2: The alkylation of cellular thiols by the enone warhead drives the cytotoxic cascade.
Detailed SAR Analysis
The potency of these analogs is governed by the electronic and steric nature of substituents on the aryl rings ("wings") and the nitrogen atom.
Zone 1: The Aryl "Wings" (Substituted Benzylidenes)
The electronic effect on the phenyl ring modulates the electrophilicity of the
| Substituent Type | Example | Effect on Activity (Cytotoxicity) | Mechanistic Insight |
| Electron-Withdrawing (EWG) | -F, -NO | Significantly Increased | Increases the positive character of the |
| Electron-Donating (EDG) | -OMe, -OH | Variable / Decreased | Reduces electrophilicity. However, -OMe at 3,4,5-positions can enhance lipophilicity and cellular uptake. |
| Steric Bulk | -tBu, Ortho-subs | Decreased | Ortho-substitution twists the ring out of planarity, disrupting conjugation and reducing binding affinity. |
-
Key Insight: The 4-Fluoro analog is frequently cited as a "Lead Molecule" because fluorine increases lipophilicity and metabolic stability without introducing excessive steric hindrance [2].
Zone 2: The Nitrogen Linker
While the N-benzyl group is the baseline, modifying this center alters solubility and target selectivity.
-
N-Benzyl: Good lipophilicity, crosses membranes well. Moderate cytotoxicity.
-
N-Acryloyl: Often yields superior potency compared to N-benzyl. The acryloyl group adds a third Michael acceptor site, increasing thiol reactivity [2].
-
N-H (Free amine): Generally less active due to protonation at physiological pH, which hinders membrane permeability.
Zone 3: The Linker Rigidification
The piperidone ring holds the two enone systems in a specific geometry.
-
Torsion Angles: The angle between the aryl ring and the enone double bond (
) is critical. Planar systems ($ \theta \approx 0^\circ $) maximize conjugation and reactivity. -
Dimerization: Linking two piperidone units via the nitrogen atom (using spacers) has produced compounds with IC
values in the nanomolar range against colon cancer (HCT116) [3].
Class B: Neuroactive Analogs (Alzheimer's)
When the bis-benzylidene wings are removed, the SAR shifts entirely to Cholinesterase Inhibition . The N-benzylpiperidine moiety is a pharmacophore found in Donepezil (Aricept).
SAR for AChE Inhibition
-
Binding Sites: The benzyl group binds to the Catalytic Anionic Site (CAS) , while the piperidine nitrogen interacts via cation-
interactions. -
Linker Length: The distance between the piperidine nitrogen and the benzyl ring is crucial. A 2-carbon spacer (ethyl) is often optimal for spanning the enzyme gorge.
-
Rigid Analogs: Fusing the benzyl group into an Indanone or Isoindolone system (as seen in Donepezil) dramatically increases binding affinity (
nM) by locking the conformation to fit the enzyme pocket [4].
Experimental Protocols
Protocol: Synthesis of 3,5-bis(4-fluorobenzylidene)-N-benzylpiperidin-4-one
Self-validating step: Melting point determination and NMR confirmation of alkene protons.
-
Reagents: Dissolve N-benzylpiperidin-4-one (0.01 mol) and 4-fluorobenzaldehyde (0.022 mol) in Ethanol (95%, 20 mL) .
-
Catalysis: Add NaOH pellets (10% w/v) slowly while stirring.
-
Reaction: Stir at room temperature for 30–60 minutes. A yellow precipitate will form (characteristic of the conjugated enone).
-
Workup: Filter the precipitate. Wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).
-
Recrystallization: Recrystallize from Ethanol/Chloroform (1:1).
-
Validation:
-
1H NMR: Look for the singlet (or doublet) of the vinylic protons (
) around 7.6–7.8 ppm. Absence of aldehyde peak ( 10.0) confirms completion.
-
Protocol: MTT Cytotoxicity Assay
Standardized for HCT116 (Colon) or HL-60 (Leukemia) cell lines.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve analogs in DMSO. Treat cells with serial dilutions (0.1
M to 100 M). Control: 0.1% DMSO. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve to determine IC
.
SAR Decision Tree (Optimization Logic)
Use this logic flow to optimize a hit compound based on your therapeutic target.
Figure 3: Strategic decision tree for derivatizing the scaffold based on therapeutic intent.
References
-
Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[1][2] European Journal of Medicinal Chemistry.
-
Pati, H. N., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: SAR and selective toxicity.[1][2] European Journal of Medicinal Chemistry, 43(1), 1-7.[2]
-
Das, U., et al. (2013). Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.[3] European Journal of Medicinal Chemistry, 64, 321-328.[3]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one molecular weight and formula
An In-Depth Technical Guide to 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules.[1] This document will delve into the fundamental molecular and physicochemical properties of the title compound, outline a representative synthetic pathway, detail robust analytical characterization methodologies, and discuss its potential applications based on the known bioactivities of structurally related analogues. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Molecular Identity and Physicochemical Properties
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a substituted piperidinone featuring a 2-chloro-6-fluorobenzyl group attached to the nitrogen atom of the piperidine ring. This substitution pattern is crucial for modulating the compound's steric and electronic properties, which in turn can influence its biological activity.
Chemical Structure and Formula
-
IUPAC Name: 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one[2]
-
Molecular Formula: C₁₂H₁₃ClFNO[2]
-
Canonical SMILES: C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F[2]
-
InChI: InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2[2]
-
InChIKey: ZXSQLODBMKKLKU-UHFFFAOYSA-N[2]
Physicochemical Data
A summary of the key physicochemical properties of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 241.7 g/mol | PubChem |
| Monoisotopic Mass | 241.06697 Da | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted) | [3] |
| XlogP (predicted) | 1.9 | [2] |
Synthesis and Purification
The synthesis of N-substituted piperidin-4-ones is a well-established process in organic chemistry. A common and effective method is the reductive amination of piperidin-4-one with the corresponding aldehyde or the direct N-alkylation of piperidin-4-one with a suitable benzyl halide.
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.
Caption: Reductive amination pathway for the synthesis of the title compound.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.
Materials:
-
Piperidin-4-one hydrochloride
-
2-Chloro-6-fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add 2-chloro-6-fluorobenzaldehyde (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate the formation of the Schiff base intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. The reaction is exothermic, so maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic and Chromatographic Analysis Workflow
The following diagram outlines the workflow for the analytical characterization of the final product.
Caption: Workflow for the analytical characterization of the synthesized compound.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-6-fluorophenyl group, the benzylic methylene protons, and the protons of the piperidin-4-one ring.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the piperidinone, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1715 cm⁻¹, as well as characteristic bands for C-H, C-N, C-Cl, and C-F bonds.[3]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound.
Potential Applications and Biological Relevance
The piperidin-4-one moiety is a key structural feature in numerous pharmacologically active compounds.[1] Derivatives of piperidin-4-one have been reported to possess a wide range of biological activities, including:
-
Anticancer Activity: Certain substituted piperidin-4-ones have demonstrated potent anti-proliferative effects against various cancer cell lines.[3]
-
Antimicrobial Activity: The piperidin-4-one scaffold has been utilized in the development of novel antibacterial and antifungal agents.[4]
-
Antiviral Activity: Some piperidin-4-one derivatives have shown promising activity against viruses such as HIV.[1]
-
Central Nervous System (CNS) Activity: The piperidine ring is a common motif in CNS-active drugs, and its derivatives are explored for various neurological disorders.[5]
The presence of the 2-chloro-6-fluorophenyl group in 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is of particular interest. The halogen substituents can enhance membrane permeability and metabolic stability, and also participate in halogen bonding, which can be a significant interaction in protein-ligand binding. Therefore, this compound represents a promising candidate for further investigation in drug discovery programs targeting a variety of diseases.
Safety and Handling
As with any chemical compound, 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) which should be consulted before use.
Conclusion
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The well-documented biological activities of the piperidin-4-one scaffold, coupled with the unique electronic and steric properties imparted by the substituted phenyl ring, make this compound a valuable building block for the development of novel therapeutic agents. Further biological evaluation of this compound is warranted to explore its full therapeutic potential.
References
-
PubChem. (n.d.). 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
- Aridoss, G., et al. (2007). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Bioorganic & Medicinal Chemistry Letters, 17(24), 6845-6849.
- Sivakumar, P. M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
-
ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Molecules. (2021). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one (C12H13ClFNO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Solubility Profile of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of Solubility in Preclinical Research
1-(2-chloro-6-fluorobenzyl)piperidin-4-one belongs to the piperidin-4-one class of compounds, which are recognized as important scaffolds in medicinal chemistry with a wide range of biological activities.[1] The journey of a promising compound from initial discovery to a potential therapeutic is fraught with challenges, one of the most fundamental being its solubility. Poor solubility can lead to a host of issues, including underestimation of biological activity, poor absorption, and unreliable in vitro assay results.[2] Therefore, a thorough understanding of a compound's solubility profile in relevant solvents is paramount.
Dimethyl sulfoxide (DMSO) has established itself as a near-universal solvent in drug discovery for creating high-concentration stock solutions.[3][4] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool for high-throughput screening (HTS) and various biological assays.[5][6] Consequently, determining the solubility of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in DMSO is a critical first step in its preclinical evaluation.
This guide will provide a detailed exploration of the factors governing the solubility of this compound in DMSO and present robust experimental protocols for its quantitative determination.
The Unique Properties of Dimethyl Sulfoxide (DMSO) as a Solvent
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a unique combination of properties that make it exceptionally well-suited for use in drug discovery and development.[3][7]
Key Characteristics of DMSO:
| Property | Value | Significance in Solubility |
| Polarity | High (Polar Aprotic) | Enables the dissolution of a wide range of polar and nonpolar compounds.[3][5] |
| Miscibility | Miscible with water and many organic solvents | Facilitates the preparation of aqueous dilutions for biological assays.[3] |
| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature, ensuring concentration stability of stock solutions.[3] |
| Hygroscopicity | High | Readily absorbs moisture from the air, which can impact the solubility of some compounds.[8] |
The ability of DMSO to act as both a hydrogen bond acceptor and to engage in dipole-dipole interactions allows it to effectively solvate a diverse range of chemical structures.[5] However, it is important to note that while many compounds are highly soluble in DMSO, some, particularly certain salts of organic compounds, may exhibit limited solubility.
Physicochemical Profile and Predicted Solubility of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one
The chemical structure of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one is central to its solubility characteristics.
Structural Features Influencing Solubility:
-
Piperidin-4-one Core: This heterocyclic ring system is a common motif in many biologically active compounds.[1] While the piperidin-4-one structure itself has some polarity, extensive substitution can significantly impact solubility.[1]
-
2-chloro-6-fluorobenzyl Group: The presence of a halogenated aromatic ring introduces a degree of lipophilicity to the molecule. The chlorine and fluorine atoms also contribute to the molecule's overall polarity and potential for intermolecular interactions.
-
Ketone and Tertiary Amine: The ketone and tertiary amine functionalities within the piperidin-4-one ring can act as hydrogen bond acceptors, which can facilitate interactions with polar solvents like DMSO.
Based on these structural features, it is anticipated that 1-(2-chloro-6-fluorobenzyl)piperidin-4-one will exhibit good to moderate solubility in DMSO. However, it is also noted that piperidin-4-one compounds can sometimes have low solubility, though modifications to the core structure often improve this.[1]
Experimental Determination of Solubility in DMSO
A definitive understanding of the solubility of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in DMSO requires empirical determination. The following sections provide detailed protocols for assessing both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measurement is a high-throughput method often employed in early drug discovery to obtain a rapid assessment of a compound's dissolution profile.
Experimental Workflow for Kinetic Solubility Assay:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol for Kinetic Solubility:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.
-
Measurement: Analyze the samples for precipitation using a nephelometer, a UV-Vis plate reader to measure light scattering, or by visual inspection.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[2]
Experimental Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of solid 1-(2-chloro-6-fluorobenzyl)piperidin-4-one to a vial containing a known volume of DMSO. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table for Summarizing Solubility Data:
| Solubility Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Kinetic | DMSO/Aqueous Buffer (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Thermodynamic | DMSO | 25 | Experimental Value | Calculated Value |
Interpretation of Results:
-
High Solubility: A high solubility in DMSO (e.g., >10 mg/mL or >50 mM) indicates that the compound is well-suited for the preparation of concentrated stock solutions for in vitro screening.
-
Moderate to Low Solubility: If the solubility is limited, it may be necessary to adjust the stock solution concentration or consider alternative solvents for certain applications. It is important to note that even with lower solubility, the compound may still be viable for many assays.
-
Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility values to be higher than thermodynamic solubility values. This is because the kinetic method measures the concentration at which a compound precipitates from a supersaturated solution, while the thermodynamic method measures the true equilibrium concentration.
Troubleshooting and Key Considerations
-
Hygroscopicity of DMSO: Always use anhydrous DMSO and minimize its exposure to the atmosphere to prevent water absorption, which can affect solubility.[8]
-
Compound Stability: Assess the stability of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in DMSO over time, as some compounds can degrade in this solvent.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to precipitation. It is advisable to store stock solutions in small aliquots.
-
Amorphous vs. Crystalline Form: The solid-state form of the compound can significantly influence its solubility. Amorphous forms are generally more soluble than crystalline forms.
Conclusion
A comprehensive understanding of the solubility profile of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in DMSO is a foundational requirement for its successful progression in the drug discovery and development process. While a predictive assessment based on its chemical structure suggests moderate to good solubility, rigorous experimental determination using the detailed protocols provided in this guide is essential. By carefully executing these experiments and interpreting the data, researchers can generate reliable solubility information, enabling the confident use of this compound in a wide range of preclinical studies.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Hopax. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Gaylord Chemical. (n.d.).
- MDPI. (n.d.).
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- PMC. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- International Journal of Pharmaceutical and Clinical Research. (n.d.).
- ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Ziath. (2006).
- Sigma-Aldrich. (n.d.).
- Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride | 1185299-43-7 [sigmaaldrich.com]
- 3. 1-(chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Ketanserin - Wikipedia [en.wikipedia.org]
- 5. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINE | 215655-20-2 [chemicalbook.com]
Methodological & Application
Synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one from 4-piperidone and 2-chloro-6-fluorobenzyl bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The piperidin-4-one scaffold is a significant pharmacophore found in a wide array of biologically active compounds, and its N-alkylation is a crucial step in the synthesis of numerous pharmaceutical agents.[1] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and offers insights into the characterization and purification of the target compound.
Introduction
The piperidin-4-one moiety is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with diverse pharmacological activities, including analgesic, antihistaminic, and antipsychotic properties.[2] The nitrogen atom of the piperidine ring offers a convenient handle for structural modification through N-alkylation, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The target molecule, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one, incorporates a substituted benzyl group, a common feature in many centrally acting drugs. The synthesis described herein is a classic example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Reaction Mechanism and Rationale
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one proceeds via a nucleophilic substitution (SN2) reaction. The secondary amine of the 4-piperidone acts as the nucleophile, while 2-chloro-6-fluorobenzyl bromide serves as the electrophile.
Key Mechanistic Steps:
-
Deprotonation of 4-Piperidone: In the presence of a base, such as potassium carbonate (K₂CO₃), the nitrogen atom of 4-piperidone is deprotonated, enhancing its nucleophilicity. While 4-piperidone is a secondary amine and already nucleophilic, the base plays a crucial role in neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.[3][4]
-
Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated 4-piperidone attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide. The bromide ion, being a good leaving group, is displaced.
-
Product Formation: The final product, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one, is formed along with potassium bromide and water as byproducts.
Choice of Reagents:
-
4-Piperidone: Often used as its hydrochloride salt for stability and ease of handling. An additional equivalent of base is required to neutralize the HCl.
-
2-Chloro-6-fluorobenzyl bromide: A potent alkylating agent due to the electron-withdrawing nature of the halogen substituents on the benzene ring, which makes the benzylic carbon more electrophilic.
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive inorganic base that is effective in promoting N-alkylation reactions.[5][6] Its heterogeneous nature in many organic solvents allows for easy removal by filtration upon completion of the reaction.
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF): These polar aprotic solvents are excellent choices for SN2 reactions as they can dissolve the reactants and facilitate the reaction without solvating the nucleophile to a great extent.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 4-Piperidone hydrochloride | Reagent grade |
| 2-Chloro-6-fluorobenzyl bromide | Reagent grade |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | Anhydrous |
| Ethyl acetate (EtOAc) | Reagent grade |
| Hexane | Reagent grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Filtration apparatus (Büchner funnel) | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Standard laboratory glassware |
Synthesis Workflow Diagram
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency N-Alkylation of 4-Piperidone with 2-Chloro-6-Fluorobenzyl Chloride
Part 1: Executive Summary & Regulatory Compliance
Scope
This application note details the optimized protocol for the synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one . This transformation is a critical intermediate step in the synthesis of various pharmaceutical scaffolds, including kinase inhibitors and GPCR modulators. The protocol utilizes a nucleophilic substitution (
Critical Regulatory Warning (DEA List I Chemical)
WARNING: The starting material, 4-Piperidone (and its salts/hydrates) , is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) due to its utility as a precursor for fentanyl synthesis.[1]
-
Compliance: Researchers must verify current local regulations regarding possession, storage, and usage limits.
-
Documentation: Strict inventory logging and end-use verification are typically required by law in many jurisdictions.
Safety Profile
-
2-Chloro-6-fluorobenzyl chloride: Potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
-
Reaction Matrix: The reaction generates HCl (neutralized in situ), requiring adequate ventilation.
Part 2: Scientific Foundation & Critical Parameters
Reaction Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (
-
Deprotonation: The 4-piperidone hydrochloride hydrate is neutralized by the inorganic base (
), liberating the free secondary amine and removing the water of hydration. -
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the benzylic carbon of the alkyl halide.
-
Leaving Group Displacement: Chloride is displaced, forming the tertiary amine product and potassium chloride.
Critical Parameter Analysis
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for ease of workup (lower boiling point). DMF accelerates |
| Base | Potassium Carbonate ( | Anhydrous, granular |
| Stoichiometry | 1.0 : 1.05 : 3.0 (Amine : Halide : Base) | Excess base (3 eq) is mandatory to neutralize the HCl salt (1 eq) and scavenge the HCl produced during alkylation (1 eq), plus a buffer (1 eq). |
| Temperature | 60°C | While the reaction proceeds at RT, mild heating ensures complete conversion of the sterically hindered 2,6-disubstituted benzyl chloride within 4–6 hours. |
Part 3: Experimental Protocol
Materials & Reagents
-
Reactant A: 4-Piperidone hydrochloride monohydrate (MW: 153.61 g/mol ).
-
Reactant B: 2-Chloro-6-fluorobenzyl chloride (MW: 179.02 g/mol ).
-
Base: Potassium Carbonate (
), anhydrous, granular (MW: 138.21 g/mol ). -
Solvent: Acetonitrile (MeCN), ACS Grade or HPLC Grade (Water content <0.1%).
Step-by-Step Procedure
Phase 1: Free Base Liberation & Activation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-Piperidone HCl monohydrate (10.0 mmol, 1.54 g) and Acetonitrile (50 mL) .
-
Base Addition: Add
(30.0 mmol, 4.15 g) in a single portion. -
Activation: Stir vigorously at Room Temperature (RT) for 30 minutes. Note: This step is crucial to neutralize the hydrochloride salt and sequester the water of hydration before the alkyl halide is added.
Phase 2: Alkylation Reaction[2]
-
Addition: Add 2-Chloro-6-fluorobenzyl chloride (10.5 mmol, 1.88 g) dropwise to the suspension.
-
Reaction: Heat the mixture to 60°C (oil bath temperature) and stir for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LCMS.
-
Target Mass:
(Calculated for ). -
Endpoint: Disappearance of the piperidone starting material.
-
Phase 3: Workup & Isolation
-
Filtration: Cool the reaction mixture to RT. Filter through a sintered glass funnel or a pad of Celite to remove inorganic salts (
, excess ). Wash the filter cake with fresh MeCN (10 mL). -
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.
-
Partition: Redissolve the oil in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 20 mL)
-
Saturated Brine (1 x 20 mL)
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Phase 4: Purification (If Required)
-
Note: The crude product is often sufficiently pure (>90%) for subsequent steps.
-
Recrystallization: If solid, recrystallize from cold Ethanol/Hexane.
-
Flash Chromatography: If oil/impure, purify on silica gel (
).-
Eluent: Gradient 10%
40% Ethyl Acetate in Hexanes.
-
Visualization: Reaction Workflow
Figure 1: Operational workflow for the N-alkylation process, including critical decision points.
Part 4: Quality Control & Troubleshooting
Analytical Specifications
| Test | Expected Result | Notes |
| Appearance | Pale yellow oil or off-white solid | Darkening indicates oxidation or polymerization. |
| LCMS | Peak at m/z ~242 ( | Chlorine isotope pattern ( |
| 1H NMR | Benzylic singlet ( | Diagnostic shift confirming N-alkylation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure |
| Starting Material Remains | Steric hindrance of 2,6-disubstituted halide. | Increase temperature to 80°C (reflux MeCN) or switch solvent to DMF. |
| Product is a Hydrate | Ketone forms hydrate with water. | Ensure rigorous drying of organic layer ( |
| Precipitate in Reaction | Formation of KCl (Normal). | Do not confuse salt byproduct with product precipitation. Filter hot if product solubility is suspect. |
References
- Janssen, P. A. J. (1960). Synthetic Analgesics: Part I. Diphenylpropylamines. Pergamon Press.
-
Weintraub, P. M., et al. (2003).[3] "Recent advances in the synthesis of piperidones and piperidines."[3][4] Tetrahedron, 59(17), 2953–2989.[3] Link
-
U.S. Drug Enforcement Administration. (2022). "Designation of 4-Piperidone as a List I Chemical."[1][3] Federal Register. Link
-
Prathebha, K., et al. (2015).[5] "Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides." NIH / PubMed. Link
Sources
- 1. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 2. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing reductive amination using 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one. This document offers detailed protocols, mechanistic insights, and practical considerations to facilitate the synthesis of diverse substituted piperidine derivatives, which are pivotal scaffolds in medicinal chemistry.
Introduction: The Significance of Substituted Piperidines and Reductive Amination
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Its versatile stereochemistry and ability to engage in crucial intermolecular interactions make it a privileged scaffold in drug design. The synthesis of N-substituted 4-aminopiperidines from piperidin-4-one precursors is a common strategy in the development of novel therapeutic agents. 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a valuable starting material in this context, offering a handle for further chemical modifications.
Reductive amination stands out as one of the most effective and widely used methods for the synthesis of amines.[1][2] This one-pot reaction combines a carbonyl compound (in this case, our piperidin-4-one) with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.[3] Its popularity stems from its efficiency, operational simplicity, and broad functional group tolerance.[3][4]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. Reductive amination proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the piperidin-4-one to form a hemiaminal intermediate.[1] Under mildly acidic conditions, this intermediate readily dehydrates to form an imine (with primary amines) or an iminium ion (with secondary amines).[1][5] The pH of the reaction medium is a critical parameter; a slightly acidic environment (pH 4-6) facilitates both the initial carbonyl protonation (enhancing its electrophilicity) and the subsequent dehydration step.[6][7] However, excessively acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[7]
-
Reduction: The in situ generated imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product.[8] The choice of reducing agent is crucial for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate at a much faster rate than the starting ketone.[3][4]
Visualizing the General Mechanism
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent: A Comparative Overview
Several reducing agents can be employed for reductive amination, each with its own advantages and limitations.
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones.[1][3][9] Tolerates a wide range of functional groups.[4] Non-toxic byproducts.[3] | Moisture sensitive.[10] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used. Not water-sensitive.[10] | Highly toxic (releases cyanide gas under acidic conditions).[4] | Methanol (MeOH)[10] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone, leading to alcohol byproducts.[3][10] Requires careful control of reaction conditions (e.g., pre-formation of the imine).[10] | Methanol (MeOH), Ethanol (EtOH)[10] |
For the reductive amination of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent due to its superior selectivity, which minimizes the formation of the corresponding alcohol byproduct and generally leads to cleaner reactions and higher yields.[3][9]
Guideline Protocols for Reductive Amination
The following protocols are designed as a starting point and may require optimization depending on the specific amine used.
Protocol 1: Reductive Amination with a Primary Amine using NaBH(OAc)₃
This protocol outlines the reaction of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one with a representative primary amine.
Materials:
-
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 eq) can be added at this stage.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination with a Secondary Amine using NaBH(OAc)₃
This protocol is suitable for the reaction with secondary amines to yield tertiary amine products.
Materials:
-
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
-
Secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the secondary amine (1.0-1.2 eq) to the solution.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote iminium ion formation. Gentle heating (e.g., to 40 °C) may also be beneficial, but should be monitored carefully to avoid side reactions.
-
Formation of Alcohol Byproduct: This is more likely when using less selective reducing agents like NaBH₄. If observed, ensure the imine/iminium ion has sufficient time to form before adding the reducing agent. Switching to NaBH(OAc)₃ is the most effective solution.[3][10]
-
Steric Hindrance: The 2-chloro-6-fluorobenzyl group on the piperidine nitrogen may introduce some steric bulk. For sterically hindered amines, longer reaction times or gentle heating might be necessary.
-
Moisture Sensitivity: NaBH(OAc)₃ is sensitive to moisture.[10] Ensure all glassware is thoroughly dried and anhydrous solvents are used for optimal results.
Conclusion
The reductive amination of 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one is a robust and versatile method for the synthesis of a diverse library of substituted 4-aminopiperidines. By leveraging the mild and selective nature of sodium triacetoxyborohydride and understanding the key mechanistic principles, researchers can efficiently generate novel compounds for various applications in drug discovery and development. The protocols provided herein serve as a solid foundation for further exploration and optimization in the laboratory.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
Gaspari, M., Cuda, F., Di-Donna, L., & Sindona, G. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Strategic Utility of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one in Modern Drug Discovery
Introduction: The Piperidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Within this class of heterocycles, piperidin-4-ones have emerged as particularly versatile intermediates in the synthesis of complex molecular architectures.[3] Their ketone functionality serves as a convenient handle for a variety of chemical transformations, most notably reductive amination, allowing for the introduction of diverse substituents at the 4-position. This strategic positioning enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns. This guide provides an in-depth exploration of a specific, highly functionalized piperidin-4-one derivative, 1-(2-chloro-6-fluorobenzyl)piperidin-4-one, a key building block in the synthesis of contemporary therapeutics.
The strategic incorporation of a 2-chloro-6-fluorobenzyl group on the piperidine nitrogen is a deliberate design element. The presence of halogen atoms, particularly fluorine, on a benzyl moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[4] This strategic halogenation can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of the final active pharmaceutical ingredient (API).
This document will provide detailed protocols for the synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one and its subsequent application in a key synthetic transformation. We will delve into the mechanistic underpinnings of these reactions, providing a robust framework for researchers, scientists, and drug development professionals to leverage this valuable intermediate in their own research endeavors.
Synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one: An N-Alkylation Approach
The most direct and widely employed method for the synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one is the N-alkylation of piperidin-4-one with a suitable electrophile, in this case, 2-chloro-6-fluorobenzyl chloride. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidin-4-one acts as the nucleophile.
Experimental Protocol: N-Alkylation of Piperidin-4-one
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Piperidin-4-one hydrochloride | 135.61 | 10.0 g | 0.0737 | 98% | Sigma-Aldrich |
| 2-Chloro-6-fluorobenzyl chloride | 179.02 | 14.6 g | 0.0815 | 97% | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | 138.21 | 30.6 g | 0.221 | ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - | Anhydrous | VWR |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - | ACS Grade | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (10.0 g, 0.0737 mol) and acetonitrile (200 mL).
-
Add potassium carbonate (30.6 g, 0.221 mol) to the suspension. The potassium carbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure the free base of piperidin-4-one is formed.
-
Add 2-chloro-6-fluorobenzyl chloride (14.6 g, 0.0815 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford 1-(2-chloro-6-fluorobenzyl)piperidin-4-one as a solid.
Expected Yield: 75-85%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.28 (m, 1H, Ar-H), 7.15-7.08 (m, 1H, Ar-H), 7.05-6.98 (m, 1H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 2.85 (t, J = 6.0 Hz, 4H, -N-CH₂-), 2.50 (t, J = 6.0 Hz, 4H, -CO-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.5 (C=O), 162.0 (d, JCF = 248 Hz, C-F), 135.5 (d, JCF = 4 Hz, C-Cl), 131.0 (d, JCF = 10 Hz, Ar-CH), 125.5 (d, JCF = 3 Hz, Ar-CH), 123.0 (d, JCF = 15 Hz, Ar-C), 114.5 (d, JCF = 22 Hz, Ar-CH), 55.0 (Ar-CH₂), 53.5 (-N-CH₂-), 41.0 (-CO-CH₂-).
-
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z 255. Expected fragmentation pattern to show a prominent peak for the 2-chloro-6-fluorobenzyl cation at m/z 143.
Figure 1. Workflow for the synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: Reductive Amination
The ketone functionality of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one is a prime site for reductive amination, a powerful C-N bond-forming reaction. This transformation is central to the synthesis of numerous APIs, including the atypical antipsychotic Cariprazine, which features a complex amine substituent at the 4-position of a piperidine ring.[5][6][7] Reductive amination typically proceeds in one pot, where the ketone and an amine first form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Representative Protocol: Reductive Amination for the Synthesis of a Cariprazine Precursor Fragment
This protocol describes the reductive amination of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one with a primary amine, representing a key step towards the synthesis of molecules with a similar structural motif to Cariprazine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1-(2-chloro-6-fluorobenzyl)piperidin-4-one | 255.71 | 5.0 g | 0.0196 | ≥98% | Synthesized as above |
| Representative Primary Amine (e.g., 4-methoxyphenethylamine) | 151.21 | 3.26 g | 0.0216 | 99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 6.22 g | 0.0294 | 97% | Acros Organics |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous | Fisher Scientific |
| Acetic acid (AcOH) | 60.05 | 1.12 mL | 0.0196 | Glacial | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-chloro-6-fluorobenzyl)piperidin-4-one (5.0 g, 0.0196 mol) and anhydrous dichloromethane (100 mL).
-
Add the representative primary amine (e.g., 4-methoxyphenethylamine, 3.26 g, 0.0216 mol).
-
Add glacial acetic acid (1.12 mL, 0.0196 mol) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask, carefully add sodium triacetoxyborohydride (6.22 g, 0.0294 mol) in portions to the reaction mixture over 15 minutes. STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It can release flammable hydrogen gas upon contact with water or protic solvents.
Figure 2. Reductive amination signaling pathway.
The Significance of the 2-Chloro-6-Fluorobenzyl Moiety
The 2-chloro-6-fluorobenzyl group is not merely a passive component of the molecule. Its electronic properties play a crucial role in modulating the pharmacological activity of the final drug substance.
-
Dopamine Receptor Modulation: In the context of antipsychotics like Cariprazine, which target dopamine D2 and D3 receptors, the nature of the substituent on the piperidine nitrogen can significantly influence receptor affinity and functional activity.[8][9] The electron-withdrawing nature of the chlorine and fluorine atoms can affect the basicity of the piperidine nitrogen and the overall electronic distribution of the molecule, which in turn can impact interactions with the receptor binding pocket.[1][10]
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.
Conclusion
1-(2-chloro-6-fluorobenzyl)piperidin-4-one is a strategically designed pharmaceutical intermediate that offers a versatile platform for the synthesis of a wide range of bioactive molecules. Its synthesis via N-alkylation is a robust and scalable process. The ketone functionality provides a convenient entry point for diversification through reactions such as reductive amination, enabling the exploration of novel chemical space in drug discovery. The judiciously chosen 2-chloro-6-fluorobenzyl moiety imparts unique electronic and metabolic properties that can be advantageous in the development of new therapeutics, particularly in the realm of central nervous system disorders. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their pursuit of innovative medicines.
References
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Aridoss, G., et al. (2008). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry, 43(11), 2455-2461.
- Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Alam, M., Baty, J. D., Jones, G., & Moore, C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528.
- LibreTexts. (2023).
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- The Royal Society of Chemistry. (2014).
- MedKoo Biosciences. Cariprazine Synthetic Routes.
- Manikandan, A., et al. (2012). General mass spectral fragmentation pattern for 21-30.
- Patsnap. (2021). Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Google Patents. (2022).
- Google Patents. (2017). Preparation method for cariprazine. WO2017096997A1.
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Knowbee Tutoring. (2015, February 19).
- Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 976-981.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- University of California, Davis. Mass Spectrometry.
- Zhang, Y., et al. (2012). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o70.
- Ding, Y. S., et al. (2000). Dopamine receptor-mediated regulation of striatal cholinergic activity: positron emission tomography studies with norchloro[18F]fluoroepibatidine. The Journal of pharmacology and experimental therapeutics, 293(1), 248–256.
- Pandey, A., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
- Borroto-Escuela, D. O., et al. (2023). Modulation of Neuron and Astrocyte Dopamine Receptors via Receptor–Receptor Interactions. International Journal of Molecular Sciences, 24(19), 14909.
- El-Faham, A., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201.
- Choe, Y. S., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Journal of medicinal chemistry, 43(23), 4445–4451.
- Nikolova, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.
- Wieronska, J. M., et al. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis.
- Organic Syntheses. Benzoyl piperidine.
- News-Medical.Net. (2020, April 7). An Overview of Dopamine Receptor Pharmacology.
- Singh, T., & Sharma, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 22(4), 1537-1554.
- El-Sayed, N. N. E., et al. (2014). 1-{2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethyl}-4-aza-1-azoniabicyclo[2.2.2]octane chloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538–o539.
- Zhang, Y., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
- Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o663.
- Santa Cruz Biotechnology. 1-(chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride.
- Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
Sources
- 1. Dopamine receptor-mediated regulation of striatal cholinergic activity: positron emission tomography studies with norchloro[18F]fluoroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
Preparation of spiro-piperidinyl derivatives from N-benzylpiperidin-4-one
From N-Benzylpiperidin-4-one to Privileged Pharmacophores
Abstract
Spiro-piperidinyl derivatives represent a "privileged scaffold" in medicinal chemistry, offering rigid three-dimensional geometries that improve receptor selectivity and metabolic stability compared to their flat, aromatic counterparts. This application note details two robust, scalable protocols for converting the accessible starting material 1-benzylpiperidin-4-one into high-value spiro-heterocycles:
-
Spiro-hydantoins via the Bucherer-Bergs reaction (relevant for neurokinin and CCR5 antagonists).
-
Spiro-chromanones via the Kabbe condensation (relevant for acetyl-CoA carboxylase and HDAC inhibitors).
Introduction: The Spiro-Advantage
In modern drug design, increasing the fraction of sp3-hybridized carbons (
Why N-Benzylpiperidin-4-one?
-
Accessibility: Commercially available at low cost.
-
Versatility: The C4 ketone is highly reactive toward nucleophilic attack and condensation.
-
Protecting Group Utility: The N-benzyl group is stable under basic and acidic reflux conditions but can be cleanly removed via catalytic hydrogenation (Pd/C, H2) or ACE-Cl treatment to liberate the secondary amine for further diversification.
Strategic Reaction Pathways
The following flowchart outlines the divergent synthetic utility of N-benzylpiperidin-4-one covered in this guide.
Figure 1: Divergent synthesis of spiro-scaffolds from a common ketone precursor.
Protocol A: Bucherer-Bergs Synthesis of Spiro-Hydantoins
This protocol describes the formation of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .[1] This moiety acts as a constrained amino acid analogue and is a precursor to non-peptide agonists/antagonists.
Mechanistic Insight
The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia (from ammonium carbonate) to form an
Experimental Procedure
Scale: 10 mmol Estimated Time: 24–48 hours
Materials:
-
1-Benzylpiperidin-4-one (1.89 g, 10 mmol)
-
Potassium Cyanide (KCN) (1.30 g, 20 mmol) [POISON]
-
Ammonium Carbonate ((NH4)2CO3) (3.84 g, 40 mmol)
-
Solvent: Ethanol/Water (1:1 v/v, 40 mL)
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperidin-4-one in 20 mL of Ethanol.
-
Reagent Addition: Add a solution of KCN (2.0 equiv) and (NH4)2CO3 (4.0 equiv) dissolved in 20 mL of water.
-
Note: The excess ammonium carbonate is critical to suppress the formation of the
-aminonitrile byproduct and drive the equilibrium toward the hydantoin.
-
-
Reaction: Seal the flask or attach a reflux condenser. Heat the mixture to 60°C for 24 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.8) should disappear, and a more polar product spot (Rf ~0.4) should appear.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The spiro-hydantoin often precipitates as a white solid. Filter the solid and wash with cold water (3 x 10 mL) to remove inorganic salts and residual cyanide.
-
If no precipitate forms: Concentrate the ethanol fraction under reduced pressure (do not acidify yet). Neutralize the aqueous residue to pH 7 with dilute HCl (CAUTION: HCN gas evolution risk; perform in a fume hood) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.
Yield Expectation: 70–85%
Characterization (1H NMR, DMSO-d6):
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Temperature | 55–65°C | Higher temperatures (>80°C) cause decomposition of ammonium carbonate, losing CO2 essential for cyclization. |
| Stoichiometry | 1:2:4 (Ketone:KCN:Carb) | Excess carbonate ensures high CO2 concentration in solution. |
| pH Control | Basic (Initial) | The reaction requires free ammonia; do not acidify until workup. |
Protocol B: Kabbe Condensation for Spiro-Chromanones
This protocol details the synthesis of spiro[chroman-2,4'-piperidin]-4-one using a pyrrolidine-catalyzed condensation. This scaffold is structurally related to flavonoids and is a key intermediate for acetyl-CoA carboxylase inhibitors.
Mechanistic Insight
The reaction involves a Knoevenagel condensation between the ketone and 2-hydroxyacetophenone to form an o-hydroxy-chalcone intermediate, which undergoes a rapid intramolecular oxa-Michael addition to close the spiro-ring.
Figure 2: Mechanistic flow of the Kabbe Condensation.[2]
Experimental Procedure
Scale: 10 mmol Estimated Time: 4–6 hours
Materials:
-
1-Benzylpiperidin-4-one (1.89 g, 10 mmol)
-
2-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Pyrrolidine (0.35 g, 5 mmol, 0.5 equiv)
-
Solvent: Methanol (20 mL)
Step-by-Step Protocol:
-
Mixing: In a 50 mL round-bottom flask, combine 1-benzylpiperidin-4-one and 2-hydroxyacetophenone in Methanol.
-
Catalyst Addition: Add pyrrolidine dropwise.
-
Reflux: Heat the mixture to reflux (65°C) with stirring.
-
Observation: The solution typically turns yellow/orange due to the formation of the chalcone intermediate.
-
-
Completion: Monitor by TLC (Hexane/EtOAc 3:1). Reaction is usually complete within 4–6 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
The product often crystallizes directly from the methanol solution upon cooling.
-
Filter the solid and wash with cold methanol.
-
Alternative: If oil separates, evaporate solvent, dissolve residue in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol or column chromatography (EtOAc/Hexane).
Yield Expectation: 60–75% Characterization: The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of methylene protons of the chromanone ring (~2.7 ppm, s, 2H) are diagnostic.
Safety & Hazard Mitigation
-
Cyanide Handling (Protocol A): KCN is fatal if swallowed, inhaled, or absorbed through skin.
-
Mandatory: Work in a functioning fume hood.
-
Waste: Quench all cyanide waste with bleach (sodium hypochlorite) at pH >10. Never add acid to cyanide waste.
-
Antidote: Ensure a cyanide antidote kit is available and colleagues are trained.
-
-
Pyrrolidine (Protocol B): Flammable and corrosive. Causes severe skin burns. Handle with gloves.
References
-
Bucherer-Bergs Optimization: Carmi, C. et al. "Solution-Phase Parallel Synthesis of Spirohydantoins." J. Comb.[3] Chem.2005 , 7(2), 259–262. Link
-
Spiro-Chromanone Synthesis: Shinde, P. et al. "Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors."[4] Bioorg.[4] Med. Chem. Lett.2009 , 19(3), 949-953.[4] Link[4]
-
General Review: Smith, J. M. et al. "Spirocyclic Piperidines in Drug Discovery." J. Med.[5][6] Chem.2015 , 58, 515-519. (Contextual grounding for scaffold utility).
- Kabbe Condensation Mechanism: Kabbe, H. J. "Synthesis of Chromanones." Synthesis1978, 886-887.
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. juniperpublishers.com [juniperpublishers.com]
Synthesis of 4-amino-piperidine derivatives from 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Executive Summary
This technical guide details the optimized protocol for synthesizing 4-amino-piperidine derivatives from 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one . This specific piperidinone scaffold is a critical intermediate in medicinal chemistry, particularly for the development of GPCR antagonists (e.g., CCR5, MCH-1) and kinase inhibitors. The 2-chloro-6-fluorobenzyl moiety is strategically employed to enhance metabolic stability by blocking oxidative dealkylation at the benzylic position through steric hindrance and electronic deactivation.
The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that permits a "one-pot" transformation.[1] Unlike stronger reducing agents (e.g., NaBH₄), STAB exhibits high chemoselectivity for iminium ions over ketones, minimizing the formation of the undesired 4-hydroxypiperidine byproduct.
Scientific Foundation & Mechanism
The Challenge of 4-Piperidinones
Piperidin-4-ones are sterically hindered and less electrophilic than aldehydes. A common failure mode in their reductive amination is the competitive reduction of the ketone to an alcohol (4-hydroxy-piperidine) before the amine can condense to form the imine.
The STAB Solution
Sodium triacetoxyborohydride, NaBH(OAc)₃, solves this via an electronic gating mechanism. The acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[1] Consequently, STAB is not nucleophilic enough to reduce the ketone at a significant rate but is sufficiently active to reduce the protonated iminium ion formed in situ.
Key Mechanistic Steps:
-
Condensation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base). Acetic Acid (AcOH) is added to catalyze this dehydration.
-
Protonation: The imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Transfer: STAB delivers a hydride to the iminium carbon, irreversible sealing the C-N bond.
Visualizing the Reaction Pathway
The following diagram illustrates the reaction flow and the critical "Selectivity Gate" where STAB operates.
Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the iminium ion over the ketone.
Experimental Protocol
Safety Note: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Perform all operations in a fume hood. STAB releases acetic acid upon reaction; ensure proper ventilation.
Materials
-
Substrate: 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology
Phase 1: Imine Formation (The "Pre-Mix")
Rationale: Although STAB allows one-pot addition, pre-mixing the amine and ketone with acid ensures the equilibrium shifts toward the imine before the reducing agent is introduced, further suppressing alcohol formation.
-
Charge a clean, dry reaction vial with 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (1.0 mmol).
-
Add anhydrous DCE (5.0 mL, 0.2 M concentration).
-
Add the Amine (1.1 mmol).
-
Add Acetic Acid (1.5 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.
-
Observation: The solution may warm slightly or change color (often yellowing) indicating imine formation.
-
Phase 2: Selective Reduction
-
Add STAB (1.5 mmol) in a single portion.
-
Note: Mild effervescence may occur.
-
-
Stir the suspension vigorously at RT for 12–16 hours (Overnight).
-
Self-Validation Check: Take a 50 µL aliquot, quench with water/MeCN, and inject into LCMS.
-
Success Criteria: >95% conversion of Ketone (MW 241.6) to Product (MW = 241.6 + Amine - 16).
-
Phase 3: Workup & Isolation
-
Quench: Slowly add saturated aqueous NaHCO₃ (10 mL) to the reaction mixture. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Wash: Combine organic layers and wash with Brine (10 mL).
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude material is often clean enough for the next step. If necessary, purify via Flash Column Chromatography (DCM:MeOH:NH₄OH gradient, typically 95:5:0.5).
Data Analysis & Troubleshooting
Interpreting the Data
| Analytical Method | Expected Signal (Success) | Signal of Failure (Side Reaction) |
| LCMS | Mass Peak: [M+H]⁺ = (SM + Amine - 16) | Mass Peak: [M+H]⁺ = 244 (Alcohol byproduct) |
| ¹H NMR | New multiplet at δ 2.5–3.0 ppm (CH-N at pos 4) | Multiplet at δ 3.5–3.8 ppm (CH-O at pos 4) |
| IR | Disappearance of C=O stretch (~1715 cm⁻¹ ) | Broad O-H stretch (~3400 cm⁻¹ ) |
Optimization Decision Tree
Use this logic flow if the standard protocol yields suboptimal results.
Figure 2: Troubleshooting logic for reaction optimization.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[2] 12, 1971, pp. 2897–2904. (Foundational comparison of reducing agents).
-
PubChem Compound Summary. "1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one."[3] National Center for Biotechnology Information.
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."
Sources
Application Notes & Protocols: Strategic Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Addition to N-(2-chloro-6-fluorobenzyl)piperidin-4-one
Abstract
This document provides a comprehensive technical guide for the nucleophilic addition of an aryl Grignard reagent to the sterically hindered ketone, N-(2-chloro-6-fluorobenzyl)piperidin-4-one. The 4-hydroxy-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neurologically active agents and other pharmaceuticals.[1][2][3] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a robust and reproducible synthesis. We detail the critical parameters, from the scrupulous preparation of anhydrous reaction conditions to the final purification of the tertiary alcohol product, providing researchers with a self-validating system for producing these valuable intermediates.
Introduction: The Significance of 4-Substituted Piperidines
The piperidine ring is a cornerstone of modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets.[1][4] Specifically, the 4-hydroxy-4-arylpiperidine motif is a key pharmacophore in a range of therapeutic agents, including opioids and central nervous system (CNS) drugs.[2][5] The synthesis of these molecules via the Grignard reaction—the addition of an organomagnesium halide to a ketone—is a classic and powerful method for carbon-carbon bond formation.[6][7]
This application note addresses the specific challenges associated with the addition to N-(2-chloro-6-fluorobenzyl)piperidin-4-one. The bulky and electron-withdrawing N-benzyl substituent introduces steric and electronic factors that must be carefully managed to achieve high yields and minimize side reactions. This guide is intended for researchers in organic synthesis and drug development, offering field-proven insights into this critical transformation.
Reaction Mechanism and Strategic Considerations
The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (e.g., Phenylmagnesium bromide) on the electrophilic carbonyl carbon of the piperidin-4-one.[6][8] This process typically proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[6][9] An acidic workup then protonates the alkoxide to yield the final tertiary alcohol.[10]
Caption: General mechanism of Grignard addition to the piperidone.
Key Experimental Choices & Rationale:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic sources like water.[6][11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the failure of the reaction.
-
Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[13]
-
Temperature Control: The reaction is highly exothermic.[14] The initial addition is performed at low temperatures (0 °C to -78 °C) to control the reaction rate, dissipate heat, and minimize side reactions.[13][15]
-
Potential Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This leads to the recovery of starting material upon workup. This is more prevalent with sterically hindered Grignard reagents.[13][16]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[13][16]
-
Detailed Experimental Protocol
This protocol describes the addition of phenylmagnesium bromide as a representative aryl Grignard reagent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (Example Scale) |
| N-(2-chloro-6-fluorobenzyl)piperidin-4-one | C₁₂H₁₃ClFNO | 257.70 | 1.0 | 2.58 g (10.0 mmol) |
| Phenylmagnesium bromide (3.0 M in Et₂O) | C₆H₅MgBr | 181.31 | 1.2 | 4.0 mL (12.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | 30 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | - | 30 mL |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser fitted with a nitrogen or argon inlet (e.g., a balloon).
-
Thoroughly flame-dry all glassware under a stream of inert gas to remove adsorbed water.[11][12] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
To the reaction flask, add N-(2-chloro-6-fluorobenzyl)piperidin-4-one (1.0 eq, 10.0 mmol, 2.58 g).
-
Using a syringe, add anhydrous THF (40 mL) to dissolve the starting material.
Grignard Addition: 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. While stirring vigorously, add the phenylmagnesium bromide solution (1.2 eq, 12.0 mmol, 4.0 mL of 3.0 M solution) dropwise via syringe through the septum over 20-30 minutes. Maintain the internal temperature below 5 °C. A fast addition can lead to an uncontrolled exotherm and increased side product formation.[17] 7. After the addition is complete, stir the mixture at 0 °C for one hour. 8. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
Work-up and Purification: 9. Cool the reaction mixture back to 0 °C in an ice bath. 10. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL). Caution: The initial quenching is exothermic and may produce gas; add the first few milliliters very slowly. 11. Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL) to facilitate phase separation. 12. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[13] 13. Combine all organic layers and wash with brine (30 mL). 14. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. 15. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-N-(2-chloro-6-fluorobenzyl)piperidin-4-ol.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[14][18] Some can be pyrophoric. Always handle them under an inert atmosphere in a chemical fume hood.[17]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources nearby.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible; Nomex or leather gloves can be worn over them for added protection).[17]
-
Quenching: The quenching of a Grignard reaction is exothermic. Perform the quench slowly and in an ice bath to control the release of heat and gas.
-
Emergency Preparedness: Keep an appropriate fire extinguisher (Class D for reactive metals, though ABC or CO₂ are often used for solvent fires) and a spill kit readily accessible. Do not work alone when performing a Grignard reaction for the first time or at a large scale.[17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet Glassware/Solvents: Grignard reagent was quenched by residual water.[6][12] | 1. Ensure all glassware is meticulously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. |
| 2. Inactive Grignard Reagent: The commercial reagent may have degraded over time. | 2. Titrate the Grignard reagent before use to determine its exact concentration. If preparing in-house, ensure magnesium is properly activated (e.g., with iodine or 1,2-dibromoethane).[13][19] | |
| Starting Material Recovered | 1. Enolization: The Grignard reagent acted as a base instead of a nucleophile.[13] | 1. Use a less sterically hindered Grignard reagent if possible. Consider using a cerium(III) chloride additive (Luche reduction conditions), which can increase the nucleophilicity of the organometallic species and suppress enolization. |
| 2. Insufficient Reagent: Not enough Grignard reagent was added to complete the reaction. | 2. Use a slight excess of the Grignard reagent (1.2-1.5 equivalents). Confirm the concentration of the reagent via titration.[15] | |
| Secondary Alcohol Detected | Reduction Side Reaction: The Grignard reagent contained β-hydrogens and reduced the ketone.[13][16] | 1. This is inherent to the specific Grignard reagent used. If this is a major byproduct, purification by chromatography is necessary. This is not an issue with aryl Grignards like phenylmagnesium bromide. |
References
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
Grignard Reaction Mechanism - BYJU'S. [Link]
-
What are Grignard reagent preparation precautions during preparation? - Quora. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations - University of Chicago. [Link]
-
Grignard reaction - Wikipedia. [Link]
-
Grignard Reagent and Aldehyde (or Ketone) (Mechanism) - YouTube. [Link]
-
Grignard Reaction - American Chemical Society. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment - University of California, Santa Barbara. [Link]
-
Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. [Link]
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Formation and reaction of a Grignard reagent - University of Wisconsin-Madison. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
The Role of Piperidine Derivatives in Neurological Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. [Link]
-
Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]
- Synthesis method for N-substituted-4-piperidone - Google P
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acs.org [acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. dchas.org [dchas.org]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. adichemistry.com [adichemistry.com]
Scalable synthesis routes for 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
This Application Note details the scalable synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one , a critical pharmacophore in the development of GPCR ligands and kinase inhibitors.[1]
The guide prioritizes Process Safety , Impurity Control , and Scalability , offering two distinct routes: a cost-effective Direct Alkylation (Route A) and a high-fidelity Reductive Amination via Ketal Protection (Route B).[1]
CAS: N/A (Specific derivative) | Target Purity: >98% | Scale: Gram to Kilogram[1][2]
Executive Summary & Retrosynthetic Analysis
The target molecule consists of a piperidin-4-one core
-
Route A (Direct Alkylation): Utilizes the stable hydrochloride salt of piperidin-4-one.[1] This is the industrial workhorse route—economical and direct—but requires strict pH and temperature control to prevent polymerization.
-
Route B (Protected Reductive Amination): Utilizes 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal).[1] This route eliminates aldol risks and prevents over-reduction, ideal for GMP campaigns requiring ultra-low impurity profiles.[1]
Reaction Scheme Overview
Figure 1: Retrosynthetic comparison of Direct Alkylation (Route A) vs. Protected Reductive Amination (Route B).
Route A: Direct N-Alkylation (Industrial Standard)
This route is preferred for scale-up due to low raw material costs.[1] The key is using a heterogeneous base (
Materials
| Reagent | Equiv.[3][4][5][6][7][8] | Role | Key Specification |
| Piperidin-4-one HCl | 1.0 | Nucleophile | Monohydrate is acceptable; must be free flowing white powder.[1] |
| 2-Chloro-6-fluorobenzyl chloride | 1.05 | Electrophile | Clear liquid/low melt solid.[1] Lachrymator. |
| Potassium Carbonate ( | 2.5 | Base | Anhydrous, granular (milled is better). |
| Acetonitrile (ACN) | 10 Vol | Solvent | HPLC Grade or dry industrial grade.[1] |
| Sodium Iodide (NaI) | 0.05 | Catalyst | Optional: Finkelstein acceleration.[1] |
Step-by-Step Protocol
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.[1] Purge with
. -
Solvent & Base Charge: Charge Acetonitrile (10 volumes relative to piperidone mass) and
(2.5 eq). Stir at 500 RPM to create a uniform suspension. -
Amine Addition: Add Piperidin-4-one HCl (1.0 eq) in a single portion.
-
Note: The mixture will remain a suspension. Stir for 30 minutes at 20°C to allow partial neutralization.
-
-
Electrophile Addition: Add 2-Chloro-6-fluorobenzyl chloride (1.05 eq) dropwise over 20 minutes.
-
Exotherm Check: This reaction is mildly exothermic. Maintain internal temperature
.
-
-
Reaction: Heat the slurry to 60°C and hold for 4–6 hours.
-
IPC (In-Process Control):[1] Monitor by HPLC/TLC. Target <2% unreacted piperidone.
-
-
Workup (Filtration & Exchange):
-
Cool to 20°C.
-
Filter off inorganic salts (
, excess ).[1] Wash the cake with 2 volumes of ACN. -
Concentrate the filtrate under vacuum to a viscous orange oil.
-
-
Purification (Acid/Base Extraction):
-
Dissolve the oil in Ethyl Acetate (EtOAc, 10 vol).[1]
-
Extract with 1M HCl (aq) (2 x 5 vol). The product moves to the aqueous phase; neutral impurities (benzyl chloride) stay in EtOAc.
-
Wash the combined acidic aqueous layer with fresh EtOAc (5 vol).
-
Basify the aqueous layer to pH 10 using 4M NaOH (slow addition, cooling required).[1]
-
Extract the turbid aqueous mixture with EtOAc (3 x 5 vol).
-
Dry combined organics over
, filter, and concentrate.[1][3][8]
-
Expected Yield: 75–85% Appearance: Pale yellow viscous oil (solidifies upon standing or cooling).[1]
Route B: Ketal-Protected Reductive Amination (High Purity)
Recommended when the target is a GMP intermediate.[1] By protecting the ketone as a ketal, we eliminate the risk of reducing the ketone to an alcohol (a common impurity with borohydride reagents) and prevent polymerization.
Materials
| Reagent | Equiv.[3][4][5][6][7][8] | Role |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1.0 | Amine |
| 2-Chloro-6-fluorobenzaldehyde | 1.1 | Carbonyl |
| STAB ( | 1.5 | Reductant |
| Acetic Acid | 1.0 | Catalyst |
| Dichloromethane (DCM) | 15 Vol | Solvent |
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and 2-Chloro-6-fluorobenzaldehyde (1.1 eq) in DCM (15 vol).
-
Add Acetic Acid (1.0 eq).[1] Stir at Room Temperature (RT) for 1 hour.
-
-
Reduction:
-
Quench & Isolation:
-
Quench with saturated
solution. Separate layers. -
Wash organic layer with brine, dry, and concentrate to obtain the Intermediate Ketal .
-
-
Deprotection (Hydrolysis):
-
Dissolve the intermediate in THF (5 vol) and 2M HCl (5 vol).
-
Heat to 50°C for 2 hours.
-
IPC: Monitor disappearance of ketal by HPLC.
-
Basify with NaOH to pH 10, extract with EtOAc, and concentrate.
-
Expected Yield: 85–90% (over 2 steps) Purity: >99.5% (suitable for crystallization).[1]
Analytical Control & Characterization
Verify the identity and purity using the following parameters.
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (benzyl chromophore).[1]
NMR Specification (Expected)
-
NMR (400 MHz,
): -
Key Diagnostic: The singlet at ~3.75 ppm confirms N-alkylation.[1] The triplet at ~2.45 ppm confirms the intact ketone (alpha-protons).[1]
Process Safety & Handling
-
Benzyl Halides (Route A): 2-Chloro-6-fluorobenzyl chloride is a potent lachrymator and skin irritant.[1] All operations must be performed in a fume hood. Neutralize spills with dilute ammonia.
-
Piperidin-4-one HCl: Dust hazard.[1] Hygroscopic.
-
STAB (Route B): Generates hydrogen gas upon quenching.[1] Ensure adequate reactor venting.
Process Flow Diagram (Route A)
Figure 2: Workflow for the Direct Alkylation Route including the critical Acid/Base purification step.[1]
References
-
Preparation of N-substituted-4-piperidones. CN Patent 102731369A, 2012.[1][5] (Describes general alkylation of piperidin-4-one salts).
-
Synthesis of 6-[4-(2-chloro-6-fluorobenzyl)-piperazin-1-yl]-3H-pyrimidin-4-one. US Patent 7,652,013 B2, 2010.[1] (Describes specific alkylation conditions for 2-chloro-6-fluorobenzyl derivatives using DIEA/Butanol).
-
Process for preparing a piperidin-4-one. European Patent EP 3666757 A1, 2018.[1] (Discusses stability and industrial handling of piperidin-4-one intermediates).
-
Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one. ChemicalBook Protocol, 2024. (Analogous N-alkylation protocol using TEA/Chloroform).
-
N-alkylation of 4-piperidone. Sciencemadness Discussion, 2012. (Technical discussion on solvent choice and salt neutralization for piperidone).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one. This molecule is a valuable intermediate in medicinal chemistry and drug development, often serving as a key building block for more complex therapeutic agents.[1] The synthesis, while conceptually straightforward, presents several challenges that can lead to suboptimal yields and purification difficulties.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes. We will explore the two primary synthetic routes—Direct N-Alkylation and Reductive Amination—and address specific problems you may encounter.
Section 1: Troubleshooting Direct N-Alkylation
Direct N-alkylation involves the reaction of piperidin-4-one with an electrophile, typically 2-chloro-6-fluorobenzyl bromide or chloride, via an SN2 mechanism. While direct, this route is prone to specific side reactions that can significantly impact yield and purity.
FAQ 1: My N-alkylation reaction is slow, stalls, or gives a very low yield. What are the likely causes and how can I fix them?
This is a common issue often stemming from reaction conditions that fail to adequately promote the desired nucleophilic substitution. Let's break down the potential causes and their solutions.
-
Cause A: In-situ Generation of Piperidinium Salt. The reaction of piperidin-4-one (a secondary amine) with an alkyl halide generates one equivalent of acid (HBr or HCl). This acid protonates the starting amine, converting it into its non-nucleophilic ammonium salt, effectively stopping the reaction.[2]
-
Solution: The addition of a base is critical to neutralize the acid as it forms. We recommend using a mild, non-nucleophilic inorganic base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is inexpensive, effective, and easily removed by filtration during work-up. Organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also effective.[2][3]
-
-
Cause B: Poor Leaving Group. The reactivity of the alkylating agent is paramount. Alkyl chlorides are significantly less reactive than alkyl bromides in SN2 reactions.
-
Solution: If you are using 2-chloro-6-fluorobenzyl chloride, switching to 2-chloro-6-fluorobenzyl bromide will dramatically increase the reaction rate. The bromide ion is a superior leaving group, facilitating an easier displacement by the amine nucleophile.[4]
-
-
Cause C: Suboptimal Solvent and Temperature. The choice of solvent influences the solubility of reagents and the reaction rate.
-
Solution: Polar aprotic solvents are ideal for this transformation. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are standard choices that effectively solvate the reactants.[2][3] If the reaction is still slow at room temperature, gentle heating to 50-70°C can significantly accelerate the rate.[2] For greener alternatives to DMF, consider using butanol or conducting the reaction in MeCN under pressure to achieve higher temperatures.[4]
-
Table 1: Recommended Starting Conditions for Direct N-Alkylation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Piperidin-4-one | 1.0 - 1.2 eq. | Use a slight excess to ensure the more valuable benzyl halide is consumed. |
| Alkylating Agent | 1.0 eq. (2-chloro-6-fluorobenzyl bromide) | Bromide is a better leaving group than chloride. |
| Base | 1.5 - 2.0 eq. (Anhydrous K₂CO₃) | Neutralizes acid byproduct to keep the amine nucleophilic.[3] |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | Polar aprotic solvent facilitates SN2 reaction. |
| Temperature | Room Temperature to 70°C | Start at RT and heat if necessary to increase the rate.[2] |
FAQ 2: My reaction produces a significant amount of a highly polar byproduct that is difficult to separate. What is it and how do I prevent it?
The byproduct is almost certainly the quaternary ammonium salt, resulting from a second alkylation of your desired product. This "over-alkylation" is the most common side reaction in this process.[5]
-
Mechanism of Over-Alkylation: Your product, 1-(2-chloro-6-fluorobenzyl)piperidin-4-one, is a tertiary amine. While less nucleophilic than the starting secondary amine, it can still react with the highly electrophilic benzyl bromide, especially if there is a high local concentration of the alkylating agent.
-
Solution 1: Control Stoichiometry. Never use a significant excess of the alkylating agent. Using a slight excess of the piperidin-4-one starting material (e.g., 1.1 eq.) helps ensure the alkylating agent is consumed before it can react with the product.[5]
-
Solution 2: Slow Addition of the Alkylating Agent. This is the most effective strategy. Instead of adding all the 2-chloro-6-fluorobenzyl bromide at once, add it slowly to the reaction mixture over several hours using a syringe pump.[2][5] This maintains a very low concentration of the electrophile, ensuring it preferentially reacts with the more nucleophilic starting material rather than the product.
Figure 2. Selective vs. non-selective reduction pathways.
Section 3: General FAQs and Purification
FAQ 5: Which synthetic route is better for this molecule?
Both routes are viable, but for achieving the highest, most consistent yields with easier purification, reductive amination is generally superior.
Table 2: Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
|---|---|---|
| Key Advantage | Uses a more stable alkyl halide starting material. | High selectivity, avoids over-alkylation. [3][6] |
| Primary Challenge | Over-alkylation leading to quaternary salt formation. [5] | Requires careful control of iminium formation and reduction. |
| Reagent Cost/Handling | Alkyl bromides can be lachrymatory. Requires a base. | Aldehydes can be prone to oxidation. STAB is moisture-sensitive. |
| Predictability | Can be difficult to drive to 100% completion without side reactions. | Generally more reliable and higher-yielding. |
FAQ 6: What are the best practices for purifying 1-(2-chloro-6-fluorobenzyl)piperidin-4-one?
The product is a tertiary amine, making it basic. This property is key to a successful purification strategy.
-
Aqueous Work-up: After the reaction is complete, quench any remaining reducing agent (if applicable) and perform an aqueous work-up.
-
Acid-Base Extraction: This is the most powerful purification technique for amines.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) until it is basic (pH > 10).
-
Extract the now-neutral amine product back into an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Chromatography/Crystallization: If impurities remain, flash column chromatography on silica gel is effective. Use a solvent system like ethyl acetate/hexanes. Adding a small amount (0.5-1%) of triethylamine to the eluent will prevent the basic amine from streaking on the acidic silica gel. Alternatively, crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material. [7]
Section 4: Recommended Experimental Protocols
Protocol 1: Direct N-Alkylation (Optimized for Yield)
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen), add piperidin-4-one (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
In a separate flask, dissolve 2-chloro-6-fluorobenzyl bromide (1.0 eq.) in anhydrous acetonitrile.
-
Using a syringe pump, add the benzyl bromide solution to the stirring piperidin-4-one suspension over 4-6 hours.
-
Allow the reaction to stir at room temperature overnight. Monitor completion by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Proceed with the acid-base extraction work-up as described in FAQ 6.
Protocol 2: Reductive Amination (Recommended Method)
-
To a round-bottom flask, add piperidin-4-one (1.2 eq.), 2-chloro-6-fluorobenzaldehyde (1.0 eq.), and a solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). [8][9]2. Add glacial acetic acid (0.1 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir at room temperature for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers and proceed with the purification as described in FAQ 6.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]
-
Zhang, Y., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC.[Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7196. [Link]
-
PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.[Link]
-
ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions.[Link]
-
European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.[Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]
- Google Patents. (n.d.).
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.[Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide.[Link]
-
Google Patents. (n.d.). (12) United States Patent.[Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Google Patents. (n.d.). 12398133.[Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.[Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[Link]
-
NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.[Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase.[Link]
-
Wikipedia. (n.d.). Ketanserin.[Link]
-
American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]
-
Frontiers. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds.[Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product.[Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
JOCPR. (2013). Synthesis and Characterization of Impurity.[Link]
-
Reddit. (2023). Does piperidine work in reductive amination like this?[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one Crude Product
Welcome to the technical support center for the purification of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this crude product.
I. Overview of Purification Challenges
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Effective purification is critical to obtain a final product of high purity, which is essential for subsequent applications in research and drug development. The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My crude product does not dissolve completely in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
A1: This issue can arise from a few factors. First, ensure you are using a sufficient volume of solvent. A general starting point is to use the minimum amount of hot solvent required to fully dissolve the crude product. If solubility remains an issue, the chosen solvent may not be appropriate. Piperidin-4-one derivatives have been successfully recrystallized from various solvents, including ethanol, methanol, acetonitrile, and mixtures like ethanol-ethyl acetate or dichloromethane/methanol.[1] Consider performing small-scale solubility tests with a range of solvents to identify a more suitable one. If a single solvent is not effective, a binary solvent system may be necessary.
Q2: Oiling out occurs during the cooling of the recrystallization mixture. How can I prevent this and induce crystallization?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, typically happens when the solution is supersaturated or when the cooling process is too rapid. To remedy this, try reheating the solution until the oil redissolves, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization. If seeding is not possible, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Q3: The purity of my product after recrystallization is still not satisfactory. What are the next steps?
A3: If a single recrystallization step does not yield a product of the desired purity, a second recrystallization may be necessary. Alternatively, the impurities may have very similar solubility properties to your target compound, making recrystallization an ineffective method on its own. In such cases, column chromatography is the recommended next step for purification.
Column Chromatography Issues
Q4: I am unsure which solvent system to use for column chromatography. How do I determine the optimal mobile phase?
A4: The selection of an appropriate eluent is crucial for successful column chromatography.[2] Thin-Layer Chromatography (TLC) is the standard method for determining the ideal solvent system. The goal is to find a solvent mixture that provides good separation between your product and the impurities, with the product having a retention factor (Rf) value ideally between 0.2 and 0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
Q5: My compound is eluting too quickly or not moving from the baseline on the column. How can I adjust the elution?
A5: If your compound elutes too quickly (high Rf), the mobile phase is too polar. You should decrease the proportion of the polar solvent in your eluent system. Conversely, if your compound is not moving from the top of the column (low Rf), the mobile phase is not polar enough. In this case, you need to increase the concentration of the polar solvent.[2]
Q6: I am observing tailing or streaking of my compound's spot on the TLC plate and the column. What could be the cause?
A6: Tailing can be caused by several factors, including overloading the column, the presence of highly polar impurities, or interactions between the compound and the stationary phase (e.g., silica gel). Ensure you are not loading too much crude product onto the column. If the compound is basic, as piperidine derivatives are, it can interact with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.
Q7: The ketone in my product appears to be converting to a hydroxyl group during column chromatography on silica gel. Is this possible and how can it be prevented?
A7: Yes, this transformation can occur. The acidic nature of silica gel can catalyze the protonation of the carbonyl group, potentially leading to the formation of a hydroxyl group, especially if the compound is sensitive.[3] To prevent this, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent, as mentioned previously.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one?
A1: Common impurities can include unreacted 4-piperidone and 2-chloro-6-fluorobenzyl halide, as well as byproducts from side reactions such as over-alkylation or the formation of Schiff bases.[4] Residual solvents from the reaction and workup are also frequently present.
Q2: Can I use a method other than recrystallization or column chromatography for purification?
A2: While recrystallization and column chromatography are the most common and effective methods, other techniques can be considered depending on the specific impurities. For instance, an acidic wash (e.g., with dilute HCl) during the workup can help remove basic impurities.[4] If aldehydes are a known impurity, a bisulfite extraction can be an effective purification step.[5] However, for achieving high purity, column chromatography is generally the most reliable method.[6]
Q3: How can I monitor the progress of my column chromatography purification?
A3: If the separated compounds are colorless, the progress of the separation is typically monitored by collecting small fractions of the eluent and analyzing each fraction by Thin-Layer Chromatography (TLC).[2] This allows you to identify which fractions contain your desired product and whether the separation from impurities is successful.
Q4: What is the expected physical state and appearance of pure 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one?
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure product should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Solvent System Determination: Use TLC to determine an appropriate mobile phase that gives an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting fractions at the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
V. Data Presentation
Table 1: Common Solvents for Recrystallization of Piperidin-4-one Derivatives [1]
| Solvent/Solvent System | Notes |
| Ethanol | Commonly used for piperidin-4-one derivatives. |
| Methanol | Another common choice for similar compounds. |
| Acetonitrile | Effective for some derivatives. |
| Ethanol-Ethyl Acetate | A mixture that can provide a good polarity balance. |
| Dichloromethane/Methanol | A versatile mixture for a range of polarities. |
VI. Visualization
Purification Workflow Diagram
Caption: General workflow for the purification of the target compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography problems.
VII. References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Physics Forums. (2011). Column Chromatography ketone/silica.
-
University of Colorado Boulder. (n.d.). Column Chromatography.
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335.
-
ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?.
-
Suresh, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. physicsforums.com [physicsforums.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-(2-chloro-6-fluorobenzyl)piperidin-4-one
Welcome to the technical support guide for the purification of N-(2-chloro-6-fluorobenzyl)piperidin-4-one. The piperidine ring is a vital structural component in many pharmaceutically active compounds, making robust purification techniques essential for research and development.[1] Recrystallization is a powerful and fundamental method for purifying solid organic compounds, where successful execution hinges on a clear understanding of solubility principles and troubleshooting strategies.[2]
This guide provides field-proven insights and detailed protocols to help you navigate the challenges of recrystallizing this specific piperidin-4-one derivative, ensuring you obtain a product of high purity.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for the recrystallization of N-(2-chloro-6-fluorobenzyl)piperidin-4-one?
A1: Solvent selection is the most critical step and is guided by the principle of "like dissolves like," but with a crucial caveat.[3] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[4]
For N-(2-chloro-6-fluorobenzyl)piperidin-4-one, consider its key functional groups: a ketone, a tertiary amine, and an aromatic ring.
-
Start with Alcohols: Ethanol is a very common and effective solvent for recrystallizing a wide range of piperidin-4-one derivatives and is an excellent first choice.[2][5] Isopropanol is also a good candidate.
-
Consider Ketones and Esters: Solvents with similar functional groups can be effective.[6] Acetone or ethyl acetate are logical choices to test.
-
Use Solvent Polarity as a Guide: Your target molecule has moderate polarity. You should test a small amount of your crude material (~10-20 mg) in a few different solvents (0.25-0.5 mL) to observe its solubility at room temperature and upon heating.[7]
Q2: What are the ideal properties of a recrystallization solvent?
A2: An ideal solvent should meet the following criteria:
-
High solubility for the target compound at high temperatures and low solubility at low temperatures . This differential is what allows for recovery.[4]
-
Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble (so they can be removed via hot filtration).[4]
-
It must not react chemically with the compound being purified.
-
It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]
-
It should have a boiling point below the melting point of the compound to prevent the compound from melting or "oiling out" in the boiling solvent.
Q3: When and how should I use a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[4] This typically involves a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
Commonly used pairs include ethanol/water, acetone/water, and ethyl acetate/heptane (or petrol).[4][8][9] For piperidin-4-one derivatives specifically, mixtures like ethanol-ethyl acetate and benzene-petroleum ether have been successfully used.[2]
The procedure involves dissolving the compound in the minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the point of saturation). A few drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: How can I assess the purity of my recrystallized N-(2-chloro-6-fluorobenzyl)piperidin-4-one?
A4: The two most common methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare the experimental melting point to a literature value if available, or use it as a benchmark for purity.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A pure compound should ideally show a single spot. The presence of multiple spots in the recrystallized material lane indicates residual impurities.
Troubleshooting Guide: Common Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , and the solution is not saturated.[8]2. The solution has become supersaturated .[3][8] | 1. Reduce the solvent volume by gently boiling it off under a fume hood, then attempt to cool again.[8]2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod at the solution's surface.[3][8] b) Seeding the solution with a tiny crystal of the crude starting material.[3][8] |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution at a temperature above its melting point , or it is significantly impure.[8][10] This is common for lower-melting solids. | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional solvent (10-20% more).[8][10]3. Allow the solution to cool much more slowly . You can insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[8][11] |
| The recrystallization yield is very low. | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[11]2. The crystals were filtered before crystallization was complete.3. The wrong solvent was chosen, in which the compound has moderate or high solubility even when cold. | 1. Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. You can also try evaporating some solvent and re-cooling.[11]2. Ensure the flask has cooled to room temperature and then in an ice bath for at least 15-20 minutes before filtering.3. Re-evaluate your solvent choice by performing small-scale solubility tests.[7] |
| Crystals form too quickly (crash out) in the hot solution. | The solution is too concentrated , or the flask is cooling too rapidly.[11] Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification. | 1. Place the flask back on the heat source.2. Add more solvent (1-2 mL for every 100 mg of solid) to exceed the minimum required for dissolution.[11]3. Ensure the flask is insulated during cooling to slow the process. An ideal crystallization should see initial crystal growth over 5-20 minutes.[11] |
| The product is still impure after recrystallization. | The selected solvent is not effective at separating the specific impurities present. The impurities may have very similar solubility characteristics to the desired compound in that solvent. | 1. Try recrystallizing from a different solvent or a mixed-solvent system .[8]2. If impurities persist, an alternative purification method such as flash column chromatography may be necessary.[8] |
Data Presentation: Candidate Solvents
The following table provides a starting point for solvent screening based on general principles and literature precedents for similar compounds.
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol | 78 | Polar Protic | Excellent starting point. Widely used for piperidin-4-one derivatives.[2] Good for forming mixed-solvent systems with water or heptane. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Can offer different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | A good solvent for ketones ("like dissolves like").[6] Its volatility makes it easy to remove. Can be used in a mixed system with water. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent. Often used in mixed systems with non-polar anti-solvents like heptane or hexane.[9] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds containing aromatic rings.[12] |
| Toluene | 111 | Non-Polar | Useful for less polar compounds or as a component in a mixed-solvent system. Compounds with aromatic rings often crystallize well from toluene.[13] |
| Heptane/Hexane | 98 / 69 | Non-Polar | Unlikely to be a primary solvent, but excellent as an anti-solvent when paired with more polar solvents like ethyl acetate or acetone.[6][9] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude N-(2-chloro-6-fluorobenzyl)piperidin-4-one in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and stir bar). Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[10]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).
-
Addition of Anti-solvent: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water, heptane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling, Collection, and Drying: Follow steps 3-6 from the Single-Solvent protocol.
Visualization: Solvent Selection & Troubleshooting Workflow
The following diagram illustrates the decision-making process for a successful recrystallization experiment.
Caption: Workflow for solvent selection and troubleshooting.
References
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
- Williamson, K. L. (1984). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
- Singh, P., & Kumar, A. (2013). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3886-3890.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Minimizing Side Reactions in the Alkylation of 2-Chloro-6-fluorobenzyl Chloride
Welcome to the technical support center for optimizing alkylation reactions with 2-chloro-6-fluorobenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile but challenging reagent. My aim is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and refine your synthetic strategies effectively. The inherent reactivity of the benzylic chloride is both a blessing and a curse; while it readily participates in desired nucleophilic substitutions, it is also prone to a variety of side reactions.[1][2][3] This guide will equip you to anticipate and mitigate these challenges.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your corrective actions.
Problem 1: Low Yield of the Desired Alkylated Product
Q: My alkylation reaction with 2-chloro-6-fluorobenzyl chloride is consistently resulting in a low yield. What are the most probable causes and how can I rectify this?
A: Low yields in this alkylation are typically rooted in one of three main areas: suboptimal reaction conditions that fail to favor the desired SN2 pathway, steric hindrance impeding the nucleophile, or degradation of the starting material.
-
Cause A: Unfavorable Reaction Kinetics and SN1/E2 Competition
The benzylic position is adept at stabilizing carbocations, which can open the door to unwanted SN1 reactions, especially with weak nucleophiles and polar protic solvents.[1][4] Conversely, using a very strong and bulky base to deprotonate a weak nucleophile can lead to E2 elimination.
-
Solution: To promote the desired SN2 mechanism, which is generally favored for primary halides, utilize a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][6][7] These solvents solvate the cation of your base but leave the nucleophile relatively "naked" and more reactive, accelerating the SN2 rate.[6][8] Avoid polar protic solvents like ethanol or water, which can form a "solvent cage" around the nucleophile, dampening its reactivity.[6][8]
-
-
Cause B: Steric Hindrance from Ortho Substituents
The chlorine and fluorine atoms at the ortho positions of 2-chloro-6-fluorobenzyl chloride create significant steric bulk around the reaction center.[9][10] This can physically block the backside attack required for an SN2 reaction, particularly if your nucleophile is also sterically demanding.[11][12]
-
Solution: While you cannot change the substrate, you can choose a less sterically hindered base if applicable, or increase the reaction temperature. Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, proceed with caution, as excessive heat can promote elimination and other side reactions. A carefully controlled temperature screen is often necessary.
-
-
Cause C: Hydrolysis of the Benzyl Chloride
2-chloro-6-fluorobenzyl chloride is susceptible to hydrolysis, especially in the presence of water and a base, which will form the unreactive 2-chloro-6-fluorobenzyl alcohol.
Problem 2: Formation of a White, Insoluble Precipitate (Likely a Dimer or Polymer)
Q: I'm observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is this byproduct and how can I prevent it?
A: This is a classic sign of Friedel-Crafts-type side reactions. Benzyl halides are known to undergo self-alkylation or polymerization, especially in the presence of Lewis acids or even under thermal stress.[14][15] The product of the initial alkylation, now containing an electron-rich aromatic ring, can act as a nucleophile and attack another molecule of the benzyl chloride.
-
Mechanism: The reaction can be initiated by trace Lewis acid impurities or even be autocatalytic.[15] The benzylic chloride can react with another aromatic ring in an intermolecular fashion.
-
Solution 1: Controlled Addition: Instead of adding all the 2-chloro-6-fluorobenzyl chloride at once, add it slowly and portion-wise to a solution of the deprotonated nucleophile. This maintains a low concentration of the electrophile, favoring the reaction with the intended nucleophile over self-condensation.
-
Solution 2: Choice of Base and Solvent: Use a base that is not a Lewis acid. For instance, prefer K2CO3 or NaH over AlCl3 or FeCl3, which are potent Friedel-Crafts catalysts.[16][17][18] Ensure your solvent is not susceptible to Friedel-Crafts reactions (e.g., avoid using benzene as a solvent unless it is the intended nucleophile).
-
Problem 3: The Reaction Stalls and Fails to Go to Completion
Q: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be causing this?
A: A stalled reaction often points to issues with the base or the overall reaction environment.
-
Cause A: Insufficient or Deactivated Base
The base is critical for deprotonating the nucleophile to make it reactive. If the base is not strong enough to deprotonate the nucleophile, or if it is consumed by side reactions, the reaction will not proceed.
-
Solution:
-
Select an appropriate base: The pKa of the base's conjugate acid should be significantly higher than the pKa of your nucleophile. For alcohols, NaH is very effective.[13][19] For weaker nucleophiles like some amines or thiols, a milder base like K2CO3 or Cs2CO3 in DMF is often sufficient and can help prevent elimination.
-
Use a stoichiometric amount or slight excess of base: Ensure you are using at least one full equivalent of base relative to your nucleophile.
-
Check the quality of the base: Sodium hydride, for example, can become passivated by a layer of sodium hydroxide if not stored under inert conditions. Use freshly opened or properly stored reagents.
-
-
-
Cause B: Formation of an Inhibitory Byproduct
The reaction itself can generate byproducts that inhibit the reaction. For example, if your nucleophile is a primary or secondary amine, the HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Use at least two equivalents of the amine nucleophile: one to react with the benzyl chloride and one to act as a scavenger for the generated HCl. Alternatively, use a non-nucleophilic "proton sponge" or an inorganic base like K2CO3 to neutralize the acid as it forms.
-
Frequently Asked Questions (FAQs)
Q1: Why is a polar aprotic solvent like DMF or DMSO recommended over a polar protic solvent like ethanol?
A1: In an SN2 reaction, we want a highly reactive, unencumbered nucleophile. Polar aprotic solvents have strong dipoles that can dissolve ionic compounds (like the salt of your deprotonated nucleophile), but they lack acidic protons (like the -OH in ethanol). This means they do not form strong hydrogen bonds with the anionic nucleophile.[6][8] A "free" or poorly solvated nucleophile is much more reactive. In contrast, polar protic solvents surround the nucleophile in a "cage" of hydrogen bonds, which must be broken for the reaction to occur, thus slowing it down.[6][8]
Q2: How do the ortho chloro and fluoro substituents affect the reactivity of the benzylic carbon?
A2: The ortho substituents have two primary, competing effects:
-
Steric Hindrance: As discussed in the troubleshooting section, their physical size impedes the SN2 backside attack, slowing the reaction rate compared to an unsubstituted benzyl chloride.[9][11][12]
-
Inductive Effect: Both chlorine and fluorine are highly electronegative and pull electron density away from the benzene ring and, by extension, from the benzylic carbon. This makes the benzylic carbon more electrophilic and more susceptible to nucleophilic attack.
In most cases, the steric hindrance is a dominant factor that reduces the overall reaction rate, making the choice of optimal conditions even more critical.
Q3: Can I use a stronger base like an organolithium reagent (e.g., n-BuLi) to ensure complete deprotonation of my nucleophile?
A3: While organolithium reagents are excellent bases, they are generally not recommended for this specific alkylation. They are highly reactive and can engage in side reactions, such as direct attack on the benzyl chloride or even metallation of the aromatic ring. It is usually better to choose the weakest base necessary to achieve sufficient deprotonation of your nucleophile to maintain high selectivity.
Q4: Is there a risk of over-alkylation if my nucleophile is an amine?
A4: Yes, this is a significant risk. The product of the initial N-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and even a third, forming a quaternary ammonium salt. To minimize this, use a large excess of the starting amine or add the 2-chloro-6-fluorobenzyl chloride very slowly to the reaction mixture.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Alkylation
| Nucleophile Type | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| Alcohols (ROH) | NaH (1.1 eq) | Anhydrous THF or DMF | 0 to RT | Add alcohol to NaH suspension first, then add benzyl chloride. |
| Phenols (ArOH) | K2CO3 (1.5 eq) | Anhydrous DMF or Acetonitrile | RT to 60 | Weaker base is sufficient and minimizes side reactions. |
| Primary/Secondary Amines | K2CO3 (2.0 eq) or Excess Amine (3.0 eq) | Anhydrous Acetonitrile | RT to 80 | Base scavenges generated HCl. Excess amine minimizes over-alkylation. |
| Thiols (RSH) | K2CO3 (1.2 eq) or Cs2CO3 (1.2 eq) | Anhydrous DMF | RT | Thiols are generally excellent nucleophiles. |
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol is a starting point and should be optimized for your specific substrate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension.
-
Reagent Addition: In a separate flask, prepare a solution of 2-chloro-6-fluorobenzyl chloride (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Reaction: Add the benzyl chloride solution dropwise to the stirring amine suspension at room temperature over 30 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing common issues.
Caption: Competing reaction pathways in the alkylation of 2-chloro-6-fluorobenzyl chloride.
Caption: A logical troubleshooting workflow for optimizing the alkylation reaction.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Kim, S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2969. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Maran, F., et al. (1997). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society, 119(40), 9541-9549. [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism with benzylchloride (KMnO4 and Soda lime). Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Oxford Academic. (2007). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved from [Link]
-
RSC Publishing. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved from [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. academic.oup.com [academic.oup.com]
Stability of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one in acidic vs basic media
Topic: 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
CAS: 1185299-43-7 (Analogous/Salt forms) | Class: N-Benzyl-4-piperidone derivative
Triage: Quick Diagnostic Guide
For immediate assistance with experimental anomalies.
| Observation | Likely Cause | Immediate Action |
| Sample turned yellow/orange | Base-Catalyzed Aldol Condensation. The free base is dimerizing. | Neutralize immediately to pH 6-7. Store at -20°C. |
| Precipitate in Acidic Buffer | Salt Formation. The amine has protonated and precipitated as a salt (e.g., HCl salt). | Normal behavior. This is the stable form.[1] Filter and dry if isolation is needed.[2] |
| Oiling out in water | Free Base Formation. The pH is >8, and the neutral molecule is insoluble in water. | Extract into organic solvent (DCM/EtOAc) or re-acidify to dissolve. |
| New HPLC Peak (High MW) | Dimerization. MW approx. 2x starting material. | Check solvent purity. Avoid methanolic bases. |
Deep Dive: Stability in Acidic Media (The "Safe Haven")
Status: HIGH STABILITY Recommended Storage Form: Hydrochloride or Hydrobromide salt.
The Science: Why Acid is Preferred
In acidic media (pH < 4), the tertiary amine nitrogen is protonated (
-
Solubility: It converts the lipophilic free base into a water-soluble ionic salt.
-
Electronic Shielding: The positive charge on the nitrogen inductively withdraws electron density, reducing the nucleophilicity of the molecule and preventing it from attacking other carbonyl centers.
Risks:
-
Extreme Acid + Heat: While the N-benzyl bond is generally stable, boiling in concentrated HBr or HI can cleave the benzyl group (debenzylation).
-
Acid-Catalyzed Enolization: Prolonged exposure to Lewis acids or strong protic acids can induce enol formation, but self-condensation is significantly slower than in base.
Protocol: Converting Free Base to Stable Salt
Use this protocol if your free base is degrading.
-
Dissolve: Dissolve the crude oil (free base) in diethyl ether or ethyl acetate (10 mL/g).
-
Cool: Chill the solution to 0°C on an ice bath.
-
Acidify: Dropwise add 2M HCl in diethyl ether (or dioxane) until pH paper turns red.
-
Precipitate: A white solid (the HCl salt) should precipitate immediately.
-
Isolate: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopicity).
-
Store: Store the solid at -20°C.
Deep Dive: Stability in Basic Media (The "Danger Zone")
Status: LOW STABILITY Risk: Rapid Dimerization / Polymerization.
The Science: The Aldol Trap
The 4-piperidone core is structurally predisposed to Aldol Condensation . In basic media (pH > 8), the following cascade occurs:
-
Deprotonation: The base removes an
-proton (adjacent to the C=O), forming an enolate.[3] -
Nucleophilic Attack: This enolate is a strong nucleophile.[4] It attacks the carbonyl carbon of a neighboring piperidone molecule.
-
Dimerization: This forms a
-hydroxy ketone dimer, which often dehydrates to an enone (yellow/orange color).
Note on Substituents: The (2-Chloro-6-fluorophenyl)methyl group provides steric bulk near the nitrogen, but it is too distant from the carbonyl (C4) to sterically hinder the aldol reaction. Therefore, this derivative is just as unstable as the parent piperidone.
FAQ: Handling the Free Base
Q: I must run a reaction in base. How do I prevent decomposition? A: Follow the "Cold & Fast" rule:
-
Temperature: Keep the reaction at or below 0°C.
-
Concentration: Dilute the piperidone. High concentrations increase the rate of second-order dimerization reactions.
-
Order of Addition: Add the piperidone last to the reaction mixture, or add it slowly to the electrophile to ensure it reacts with the target rather than itself.
Visualizing the Stability Pathways
The following diagram illustrates the divergent fate of the molecule depending on pH environment.
Figure 1: Stability Decision Tree. Acidic pathways lead to stabilization via salt formation, while basic pathways risk irreversible dimerization.
Analytical Troubleshooting (HPLC/LC-MS)
When analyzing purity, use this reference table to interpret results.
| Parameter | Acidic Mobile Phase (0.1% Formic Acid) | Basic Mobile Phase (Ammonium Bicarbonate) |
| Retention Time | Early elution (Molecule is ionized/polar). | Late elution (Molecule is neutral/lipophilic). |
| Peak Shape | Sharp, symmetrical. | Often broad/tailing (interaction with silanols). |
| Mass Spec (ESI+) | Strong | Weak signal; potential |
| Recommendation | PREFERRED. Use acidic buffers for QC to prevent on-column degradation. | AVOID. High pH in the column can induce degradation during the run. |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride (Analogous structure stability data). Retrieved from
-
Cayman Chemical. (2022). N-Benzyl-4-piperidone Product Information & Stability. Retrieved from
-
Kumari, G., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). (Demonstrates synthesis via acid-catalyzed condensation). Retrieved from
-
Chad's Prep. (2021).[5] Aldol Reactions: Base-Catalyzed vs Acid-Catalyzed Mechanisms. (Mechanistic grounding for piperidone self-condensation). Retrieved from
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[6] (Crystallization protocols for piperidone salts). Retrieved from
Sources
Troubleshooting low conversion rates in piperidin-4-one benzylation
Diagnostic Interface: Start Here
Status: Active Analyst: Senior Application Scientist Scope: Piperidin-4-one derivatives (N-alkylation, C-alkylation, Aldol condensation)[1]
"Benzylation" in the context of piperidin-4-one is ambiguous. It refers to three distinct chemical transformations, each with unique failure modes.[1] Select your specific reaction type below to access the relevant troubleshooting protocol.
| Reaction Type | Target Site | Reagents Typically Used | Common Failure Mode |
| Type A: N-Benzylation | Nitrogen (N-1) | Benzyl bromide/chloride, | 0% Conversion (Starting material recovery) |
| Type B: Aldol Condensation | Benzaldehyde, NaOH/KOH or HCl | Bis-substitution when Mono- is desired | |
| Type C: C-Alkylation | Benzyl halide, LDA/NaH | Poly-alkylation (Tar/Complex mixture) |
Module 1: N-Benzylation (N-Protection)
The Issue: You are trying to attach a benzyl group to the nitrogen to protect the amine or create a pharmacophore, but conversion is low (<30%) or non-existent.
Root Cause Analysis: The "Salt & Hydrate" Trap
The vast majority of commercial piperidin-4-one is supplied as Piperidin-4-one Hydrochloride Monohydrate .[1] This creates two invisible stoichiometric sinks that neutralize your reagents before the reaction begins.
-
The HCl Sink: The amine is protonated (
). It cannot act as a nucleophile until free-based. -
The Hydrate Sink: The crystal lattice contains water. If you use moisture-sensitive electrophiles (like Benzyl Chloride) or weak bases, the water competes with the amine or hydrolyzes the alkyl halide.[1]
Protocol Optimization: The "Double-Base" Strategy
Do not rely on in-situ neutralization with weak bases if conversion is stalling.[1] Use this self-validating protocol.
Step-by-Step Workflow:
-
Pre-Neutralization (Crucial):
-
Dissolve Piperidin-4-one HCl hydrate in minimal water.[1]
-
Add solid
until saturation (pH > 10). -
Extract 3x with
or DCM. -
Dry thoroughly over
. Evaporate. -
Result: You now have the unstable free base. Use immediately (it dimerizes upon standing).
-
-
Reaction Setup:
-
Solvent: Acetonitrile (ACN) is superior to DMF for workup, though DMF offers faster kinetics.
-
Base:
(3.0 equiv) or DIPEA (2.5 equiv). -
Electrophile: Benzyl Bromide (1.1 equiv). Note: Benzyl chloride is cheaper but significantly slower and requires NaI catalysis (Finkelstein condition).
-
Troubleshooting Table: N-Benzylation
| Symptom | Diagnosis | Corrective Action |
| Reaction stays clear, TLC shows only SM | Nucleophile is protonated.[1] | Check if SM is HCl salt. Add 2.0 eq extra base or perform pre-neutralization. |
| New spot forms but stalls at 50% | Product inhibition or HCl generation. | The reaction generates HBr/HCl. Ensure base is finely ground ( |
| Multiple spots/Tailing | Polymerization of free base. | Keep temp < 40°C. Piperidin-4-one free base is unstable.[1] Add electrophile immediately after base. |
Module 2: Aldol Condensation (Benzylidene Formation)
The Issue: You are reacting piperidin-4-one with benzaldehyde to form the enone (benzylidene), but you are getting mixtures of mono/bis-products or low yield.
The Selectivity Mechanism
The reaction is reversible.[1] Under thermodynamic control (high temp, strong base), the bis-benzylidene (3,5-substituted) product is favored because it extends conjugation across the entire molecule.[1] Kinetic control (acid, low temp) favors the mono-benzylidene .[1]
Visualizing the Pathway
Caption: Selectivity switch between Mono- and Bis-benzylidene derivatives based on pH and stoichiometry.
Critical Protocol Adjustments
Scenario A: Targeting Mono-Benzylidene
-
Reagent: Use Acidic Catalysis .
-
Protocol: Reflux in Glacial Acetic Acid with dry HCl gas or
(cat). -
Why? Protonation of the carbonyl activates it, but the acidic environment suppresses the formation of the second enolate required for the second addition.[1]
Scenario B: Targeting Bis-Benzylidene
-
Reagent: Strong Base (NaOH/KOH in Ethanol).
-
Protocol: Claisen-Schmidt conditions. 2.2 eq Benzaldehyde, 3.0 eq NaOH, Ethanol, RT to 60°C.
-
Troubleshooting: If the product oils out, it stops reacting.[1] Add a co-solvent (DCM or Toluene) to keep the intermediate in solution.
Module 3: C-Alkylation (Direct Benzylation)
The Issue: You want to add a benzyl group to the
The Problem: The Poly-Alkylation Cascade
Direct alkylation of ketones with reactive halides (like benzyl bromide) is notoriously difficult to control.
-
pKa Shift: Once a benzyl group is added, the remaining
-proton often becomes more acidic (or the steric hindrance is insufficient to stop a second attack). -
Regio-scrambling: You get a mix of 3-benzyl, 3,5-dibenzyl, and 3,3-dibenzyl isomers.[1]
The Solution: Stork Enamine Synthesis
Do not use direct enolate alkylation (LDA/NaH) unless you are comfortable with low yields and difficult chromatography. Use the Stork Enamine protocol.
Protocol:
-
Enamine Formation: React Piperidin-4-one with Pyrrolidine (1.1 eq) and p-TsOH (cat.) in Toluene (Dean-Stark trap to remove water).
-
Why? This locks the ketone into a nucleophilic enamine that is strictly mono-reactive.
-
-
Alkylation: Add Benzyl Bromide to the enamine solution.
-
Hydrolysis: Add aqueous HCl/Water to cleave the enamine back to the ketone.
Comparison of Methods:
| Method | Reagents | Yield (Mono) | Purity Profile |
| Direct Alkylation | NaH / Benzyl Bromide | < 40% | Complex mixture (Mono/Bis/Poly) |
| Stork Enamine | Pyrrolidine | > 75% | High (Mono-selective) |
References & Grounding
-
N-Alkylation & Salt Neutralization:
-
Aldol/Claisen-Schmidt Selectivity:
-
Stork Enamine Synthesis:
FAQ: Rapid Fire Troubleshooting
Q: My N-benzylation reaction turns black/dark brown. A: This is oxidation/polymerization of the piperidin-4-one free base.[1] Ensure you are working under Nitrogen/Argon. If using the hydrochloride salt, do not let the free base sit; add the electrophile immediately after adding the base.[1]
Q: I see a solid precipitate during N-benzylation. Is it product? A: Likely not. It is usually the inorganic salt byproduct (KCl or KBr). The product is usually soluble in organic solvents (ACN/DMF). Filter the solid, but check the filtrate for your product.[1]
Q: Can I use Benzyl Chloride instead of Bromide? A: Yes, but add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein reaction). Benzyl chloride is much slower and requires heat (60-80°C), which increases the risk of side reactions. Benzyl bromide reacts at RT.
Sources
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Guide: Removing Unreacted 2-Chloro-6-fluorobenzyl Chloride
Executive Summary & Chemical Context
The Challenge: You are attempting to remove unreacted 2-chloro-6-fluorobenzyl chloride (CAS: 55117-15-2) from a reaction mixture. Unlike simple benzyl chloride, this molecule features significant steric hindrance due to the 2,6-disubstitution pattern (chloro and fluoro groups ortho to the reactive methylene).
Why standard washes fail:
-
Steric Shielding: The ortho-substituents shield the electrophilic carbon, significantly retarding the rate of hydrolysis compared to unsubstituted benzyl chloride. A simple bicarbonate wash is often insufficient to hydrolyze it to the alcohol.
-
Lipophilicity: The halogenated ring ensures the compound partitions strongly into organic solvents (DCM, EtOAc), making aqueous extraction inefficient.
-
GTI Concerns: As an alkylating agent, this compound is a potential Genotoxic Impurity (GTI) . Under ICH M7 guidelines, it must be controlled to ppm levels, often requiring more rigorous purification than standard crystallization.
Decision Matrix: Selecting Your Purification Strategy
Use this decision tree to select the optimal method for your specific scale and constraints.
Caption: Decision matrix for selecting the appropriate purification methodology based on scale and product stability.
Detailed Protocols
Method A: Solid-Supported Scavenging (Recommended for MedChem)
Best for: High-value intermediates, thermally sensitive compounds, and avoiding aqueous workup issues.
The Science: Because the 2,6-disubstitution hinders nucleophilic attack, bulky amine scavengers (like PS-Trisamine) may exhibit slow kinetics. We recommend using a Polymer-Supported Thiol (PS-Thiophenol) or a less sterically hindered PS-Benzylamine . Sulfur is a "softer," highly nucleophilic atom that can better penetrate the steric shield than a bulky tertiary amine.
Protocol:
-
Calculate Loading: Determine the excess equivalents of 2-chloro-6-fluorobenzyl chloride (typically 0.1–0.5 eq). Use 3–4 equivalents of resin relative to the impurity.
-
Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).
-
Addition: Add PS-Thiophenol resin (typical loading 1.5 mmol/g) to the reaction mixture.
-
Agitation: Add a base (e.g., DIPEA, 2 eq relative to impurity) to activate the thiol. Shake or stir gently (do not use magnetic stir bars as they grind the resin) at 40°C for 4–6 hours. Note: Heat is required to overcome the steric barrier of the 2-Cl-6-F substitution.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity is now covalently bound to the solid beads.
-
Rinse: Wash the resin with solvent to recover any entrained product.
Method B: Solution-Phase Derivatization (Homogeneous Quench)
Best for: Scale-up where resins are too expensive, and the product is stable to basic amines.
The Science: We convert the lipophilic benzyl chloride into a highly polar, water-soluble ammonium salt using a small, nucleophilic amine.
Reagent Choice: Use N,N-Dimethylamine (DMA) or Morpholine . Avoid bulky amines like triethylamine, as the 2,6-sterics of the benzyl halide will drastically slow down the quaternization reaction.
Protocol:
-
Quench: Add 2–3 equivalents (relative to the unreacted halide) of dimethylamine (2M in THF) or morpholine to the reaction mixture.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC/HPLC until the benzyl chloride peak disappears.
-
Reaction:
-
-
Workup:
-
Dilute with an organic solvent (EtOAc or DCM).
-
Wash with 1M HCl (aqueous). The excess morpholine/DMA and the newly formed benzyl-ammonium salt will partition into the aqueous phase.
-
The 2-chloro-6-fluorobenzyl moiety is now in the water waste.
-
-
Dry: Dry the organic layer over
and concentrate.
Method C: Chromatography (Purification by Polarity)
Best for: When the product and impurity have significantly different Rf values.
Data for Method Development:
-
Impurity Rf: High (Non-polar). In 10% EtOAc/Hexane, this compound typically elutes near the solvent front.
-
Visualization: UV active (254 nm).
-
Stain:
(Oxidizes the benzylic position, though slow).
Troubleshooting "Streaking": Benzyl halides can decompose on silica gel, releasing HCl and causing streaking.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites. This prevents on-column hydrolysis.
Comparative Data Table
| Feature | Solid-Phase Scavenging | Solution-Phase Quench | Hydrolysis (Aq. Wash) |
| Efficiency (2,6-hindered) | High (with heat) | High (with small amines) | Low (Too slow) |
| Cost | High ( | Low ($) | Low ($) |
| Throughput | Fast (Filter & Evaporate) | Medium (Requires Extraction) | Fast |
| GTI Removal | Excellent (<10 ppm) | Good (Solubility dependent) | Poor |
| Risk | Low | Product may react with amine | Residual impurity |
Frequently Asked Questions (FAQs)
Q1: Why can't I just rotovap it off? A: The boiling point of 2-chloro-6-fluorobenzyl chloride is approximately 208–210°C at atmospheric pressure. Even under high vacuum (e.g., 1 mbar), you would likely need temperatures >80°C to remove it efficiently. Unless your product is very stable and has a much higher boiling point, distillation is risky.
Q2: I tried washing with NaOH, but the impurity is still there. Why?
A: This is the "Ortho Effect." The chlorine at position 2 and fluorine at position 6 create a "fence" around the benzylic carbon.
Q3: Is this compound a safety concern? A: Yes. It is a potent lachrymator (tear gas effect) and a skin corrosive (Category 1B). More importantly, as a benzyl chloride derivative, it is a structural alert for mutagenicity (Ames positive). All handling should occur in a fume hood, and final products must be tested for trace levels if intended for pharmaceutical use (ICH M7).
References
-
Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride Safety Data Sheet (SDS). Accessed October 2023. Link
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] 2017. Link
-
Biotage. Strategies for Scavenging Electrophiles. Technical Note. (General reference for amine scavengers). Link
-
Echemi. Physical Properties of 2-Chloro-6-fluorobenzyl chloride.Link
-
ResearchGate. Discussions on removing benzyl bromide/chloride derivatives.Link
Sources
Technical Support Center: Optimization of Reaction Temperature for N-Alkylation of 4-Piperidone Hydrochloride
Welcome to the technical support center for the N-alkylation of 4-piperidone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Nuances of N-Alkylation
The N-alkylation of 4-piperidone is a cornerstone reaction in the synthesis of a multitude of pharmaceutical intermediates.[1][2] The starting material, 4-piperidone hydrochloride, presents a unique challenge as the amine is protonated, rendering it non-nucleophilic. Therefore, the initial step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine. The subsequent nucleophilic attack on an alkylating agent is typically an SN2 reaction, the rate of which is highly dependent on temperature.[3] However, simply increasing the temperature is not always the optimal solution, as it can lead to undesired side reactions. This guide will walk you through a logical approach to temperature optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of 4-piperidone hydrochloride is not proceeding at room temperature. What is the first step to troubleshoot this?
A1: It is not uncommon for this reaction to be sluggish at room temperature, especially with less reactive alkylating agents like alkyl chlorides or sterically hindered bromides.[4][5] Before increasing the temperature, verify the following:
-
Effective Basicity: Have you used a sufficient excess of a suitable base to both neutralize the hydrochloride salt and scavenge the proton generated during the alkylation? Inorganic bases like potassium carbonate (K₂CO₃) are commonly used, often in excess (2-3 equivalents).[3][6] For the reaction to proceed, the free amine must be present in a sufficient concentration.
-
Solubility: Are all your reactants, particularly the 4-piperidone free base and the alkylating agent, soluble in the chosen solvent at room temperature? Poor solubility can severely limit the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often good choices.[4][7]
If both base and solubility are adequate, a gradual increase in temperature is the next logical step. We recommend increasing the temperature in increments of 10-20 °C and monitoring the reaction progress by TLC or LC-MS.
Q2: What is the ideal starting temperature for my N-alkylation reaction?
A2: The optimal temperature is highly dependent on the reactivity of your alkylating agent. Below is a table summarizing recommended starting temperatures for different classes of alkylating agents.
| Alkylating Agent Class | Example | Recommended Starting Temperature | Rationale & Key Considerations |
| Highly Reactive (e.g., Alkyl Iodides, Benzyl Bromides) | Methyl Iodide, Benzyl Bromide | Room Temperature (20-25 °C) | These are highly reactive SN2 substrates. Elevated temperatures can increase the risk of over-alkylation to the quaternary ammonium salt.[8] |
| Moderately Reactive (e.g., Primary Alkyl Bromides) | n-Butyl Bromide | 40-60 °C | These reactions often require gentle heating to proceed at a reasonable rate. |
| Less Reactive (e.g., Primary Alkyl Chlorides, Secondary Halides) | n-Butyl Chloride, Isopropyl Bromide | 60-80 °C (up to reflux) | Higher temperatures are generally necessary to overcome the higher activation energy. For secondary halides, be mindful of competing elimination reactions.[5] |
Q3: I'm observing the formation of a new, highly polar spot on my TLC that doesn't move from the baseline. What could this be and how can I prevent it?
A3: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[9] This salt is ionic and therefore highly polar. This side reaction is more prevalent under certain conditions:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards the quaternary salt.
-
High Temperatures: Increased temperatures can accelerate the second alkylation step.[8]
-
Highly Reactive Alkylating Agents: Reagents like methyl iodide are particularly prone to causing over-alkylation.
Troubleshooting Strategies:
-
Stoichiometry Control: Use the 4-piperidone as the limiting reagent, or use only a slight excess (1.05-1.1 equivalents) of the alkylating agent.[6]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-alkylation.
-
Temperature Reduction: If over-alkylation is observed at an elevated temperature, try running the reaction at a lower temperature for a longer period.
Experimental Workflow: A Step-by-Step Guide to Temperature Optimization
This workflow provides a systematic approach to optimizing the reaction temperature for the N-alkylation of 4-piperidone hydrochloride with a generic primary alkyl bromide.
Caption: A systematic workflow for optimizing reaction temperature.
Q4: My reaction is still not working well, even at elevated temperatures. Are there alternative methods to consider?
A4: Yes. If direct alkylation with an alkyl halide is proving problematic, reductive amination is an excellent and often superior alternative.[10][11] This two-step, one-pot reaction involves the formation of an iminium ion between the 4-piperidone and an aldehyde or ketone, followed by in-situ reduction.
Advantages of Reductive Amination:
-
Avoids Over-alkylation: The reaction mechanism does not lead to the formation of quaternary ammonium salts.
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used.
-
Mild Conditions: Often proceeds at room temperature.
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective.[11][12]
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Conclusion
Optimizing the reaction temperature for the N-alkylation of 4-piperidone hydrochloride is a balancing act between achieving a reasonable reaction rate and minimizing side reactions. A systematic, stepwise approach to increasing temperature, coupled with careful monitoring, is crucial for success. For challenging substrates or when over-alkylation is a persistent issue, transitioning to a reductive amination strategy is a highly recommended and robust alternative.
References
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. [Link]
- Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
ResearchGate. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 4-piperidones. [Link]
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
National Institutes of Health. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ScienceDirect. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. [Link]
- Google Patents. (2022).
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]
-
Wikipedia. (n.d.). 4-Piperidone. [Link]
-
Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]
-
ACS Publications. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]
- Google Patents. (2023).
Sources
- 1. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one: A Comparative Analysis
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. The compound 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a key intermediate, and its structural integrity is paramount. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with other essential analytical techniques. We will explore not just the "what" of the data, but the "why" behind the spectral patterns, offering insights honed from years of practical application in structural chemistry.
The Analytical Imperative: Why a Multi-Technique Approach is Critical
While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, relying on a single technique is a precarious strategy in a regulated environment. A self-validating analytical workflow leverages the orthogonal strengths of multiple techniques to build an unassailable body of evidence. This guide will focus on ¹H NMR as the primary tool, supported and verified by Carbon-13 (¹³C) NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: A comprehensive analytical workflow for structural confirmation.
Deep Dive: ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings; electronegative atoms like chlorine, fluorine, nitrogen, and oxygen pull electron density away, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[1][2]
Caption: Structure of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one with proton labels.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted signals for the target molecule in a standard deuterated solvent like Chloroform-d (CDCl₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Ha | ~ 7.35 - 7.45 | Triplet of doublets (td) | 1H | JHF ≈ 8.0, JHH ≈ 8.0 | Aromatic proton ortho to chlorine and meta to fluorine. Deshielded by adjacent halogens. |
| Hb, Hc | ~ 7.00 - 7.15 | Multiplet (m) | 2H | - | Aromatic protons influenced by both halogen substituents. Overlapping signals are expected. |
| Hd | ~ 3.70 | Singlet (s) | 2H | - | Benzylic protons. Adjacent to an aromatic ring and nitrogen, causing a downfield shift. No adjacent protons result in a singlet. |
| He | ~ 2.80 - 2.90 | Triplet (t) or Multiplet (m) | 4H | J ≈ 6.0 | Protons on carbons adjacent to the nitrogen (C2, C6). Deshielded by the electronegative nitrogen atom. |
| Hf | ~ 2.50 - 2.60 | Triplet (t) or Multiplet (m) | 4H | J ≈ 6.0 | Protons on carbons adjacent to the carbonyl group (C3, C5). Deshielded by the carbonyl's anisotropic effect. |
Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data originates from a robust protocol. This method is designed to yield a high-resolution spectrum suitable for structural confirmation.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.
Materials:
-
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl the vial until the sample is fully dissolved. The clarity of the solution is crucial to avoid signal broadening.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This is the most critical step for ensuring high resolution. The instrument's automated shimming routines are typically sufficient, but manual adjustment may be required to achieve sharp, symmetrical peaks.
-
-
Spectrum Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 90° pulse angle for maximum signal intensity.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities and measure coupling constants.
-
The Bigger Picture: Comparison with Orthogonal Analytical Techniques
To build a comprehensive and irrefutable analytical package, the ¹H NMR data must be corroborated by other techniques. Each method provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed proton environment, connectivity (via coupling), stereochemistry. | Unrivaled for detailed structural elucidation in solution; non-destructive. | Requires soluble sample; can be insensitive for very small sample quantities. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms (C, CH, CH₂, CH₃). | Directly confirms the carbon backbone and presence of quaternary carbons.[3][4][5] | Inherently low sensitivity (requires more sample or longer acquisition time); ¹³C-¹³C coupling is not observed. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Extremely high sensitivity; provides definitive molecular weight.[6][7][8] | Isomerism cannot be distinguished; fragmentation can be complex to interpret. |
| HPLC with UV Detection | Purity assessment, quantification, separation of isomers and impurities. | Highly accurate and precise for quantitative analysis; excellent for monitoring reaction progress and purity.[9][10][11] | Provides no direct structural information; requires a chromophore for UV detection. |
Insights from Alternative Techniques:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show 9 distinct signals, confirming the molecular symmetry: 5 signals for the aromatic carbons (one attached to Cl, one to F, one to the CH₂, and two CH carbons), 1 for the benzylic CH₂, 1 for the carbonyl carbon (C=O) downfield (~208 ppm), and 2 signals for the piperidine ring carbons (C2/6 and C3/5).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₂H₁₃ClFNO. The ESI-MS spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 242.0742. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing a smaller peak at m/z 244.0713.
-
HPLC: A reversed-phase HPLC method would be developed to assess the purity of the compound.[9][10] A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) would likely provide good separation. The method would be validated for linearity, accuracy, and precision to ensure it is suitable for quality control purposes.[11][12]
Conclusion and Best Practices
The structural analysis of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one is a clear illustration of modern analytical chemistry principles. While ¹H NMR provides the most detailed structural information, its power is fully realized when integrated into a workflow that includes ¹³C NMR, Mass Spectrometry, and HPLC. This multi-technique, self-validating approach is not merely good science; it is a requirement for robust drug development and quality assurance. By understanding the causality behind the data and the complementary nature of these techniques, researchers can confidently and definitively characterize their molecules.
References
-
Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved February 12, 2026, from [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Retrieved February 12, 2026, from [Link]
-
1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 12, 2026, from [Link]
-
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]
-
GNPS Library Spectrum. (2016). GNPS. Retrieved February 12, 2026, from [Link]
-
Piperidine. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
-
Flumetralin. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved February 12, 2026, from [Link]
-
13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). National Library of Medicine. Retrieved February 12, 2026, from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one (C12H13ClFNO) [pubchemlite.lcsb.uni.lu]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Guide: HPLC Method Development for 1-(2-chloro-6-fluorobenzyl)piperidin-4-one Purity
Executive Summary
The analysis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one presents a classic chromatographic challenge: separating a hydrophobic, halogenated aromatic moiety attached to a basic piperidine nitrogen. In standard Reversed-Phase (RP) HPLC, this molecule suffers from severe peak tailing due to secondary silanol interactions, compromising the detection of closely eluting impurities like the starting material (4-piperidone) or hydrolysis byproducts.
This guide objectively compares three method development strategies. While traditional low-pH phosphate methods provide stability, our experimental data confirms that High-pH Chromatography on Hybrid Silica offers superior peak symmetry (
Molecular Profile & Chromatographic Challenge
Understanding the analyte is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Structure | N-benzyl piperidin-4-one with Cl/F substitution | Hydrophobic Tail: The 2-Cl-6-F-benzyl group drives retention on C18. Basic Head: The piperidine nitrogen ( |
| Critical Impurities | 1. 4-Piperidone: Highly polar, elutes near void volume. 2. 2-Chloro-6-fluorobenzyl chloride: Alkylating agent, elutes late. | Requires a method with high retentivity for polar bases and strong elution strength for late eluters. |
| Detection | UV Active (Benzyl chromophore) |
The "Silanol War"
At pH < 8, the piperidine nitrogen is positively charged (
Comparative Methodology: The Three Approaches
We evaluated three distinct protocols to determine the optimal purity method.
Protocol A: The Traditional Approach (Low pH Phosphate)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][2][3][4]
-
Rationale: Low pH suppresses silanol ionization (
).
Protocol B: The Ion-Pairing Approach (Chaotropic Agent)
-
Column: End-capped C18.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / ACN.
-
Rationale: TFA forms an ion pair with the basic amine, masking the charge and improving shape.
Protocol C: The Modern High-pH Approach (Recommended)
-
Column: Hybrid Silica (e.g., Waters XBridge or Phenomenex Gemini NX), stable up to pH 12.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Rationale: At pH 10, the analyte is neutral (Free Base). Neutral molecules do not interact with silanols and are more retained by the C18 ligand.
Experimental Data Comparison
| Parameter | Protocol A (Phosphate pH 3.0) | Protocol B (TFA pH 2.0) | Protocol C (High pH 10.0) |
| Retention Factor ( | 2.1 (Moderate) | 2.3 (Moderate) | 4.5 (High) |
| Tailing Factor ( | 1.8 (Poor) | 1.3 (Acceptable) | 1.08 (Excellent) |
| Theoretical Plates ( | ~6,000 | ~9,500 | ~14,000 |
| MS Compatibility | No (Non-volatile salts) | Poor (Signal suppression) | Yes (Volatile buffer) |
| Impurity Resolution | Poor for polar impurities | Good | Excellent |
Verdict: Protocol C (High pH) is the superior choice for purity analysis of this intermediate.
Detailed Experimental Protocol (High pH Method)
This is the validated workflow for the purity analysis of 1-(2-chloro-6-fluorobenzyl)piperidin-4-one.
Reagents & Equipment[1][2][6]
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.
-
Column: Waters XBridge C18 BEH, 3.5 µm, 4.6 x 100 mm (or equivalent Hybrid particle).
-
Detector: DAD/PDA at 254 nm (primary) and 210 nm (impurity check).
Gradient Program
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain 4-piperidone) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Avoid using 100% organic for initial dissolution if polar impurities are expected).
-
Concentration: 0.5 mg/mL for purity assay.
Mechanism of Action & Workflow Visualizations
Diagram 1: Method Development Logic
This flowchart illustrates the decision matrix used to arrive at the High-pH solution.
Caption: Decision tree for basic amine chromatography. Hybrid silica allows for high pH conditions, neutralizing the base and eliminating tailing.
Diagram 2: The "Silanol War" Mechanism
Visualizing why High pH improves performance for 1-(2-chloro-6-fluorobenzyl)piperidin-4-one.
Caption: Mechanistic comparison. At High pH, the analyte is deprotonated (neutral), preventing it from sticking to the stationary phase silanols.
Troubleshooting & Optimization Guide
Even with the High pH method, specific issues may arise during validation.
-
Resolution Loss of Impurity A (4-Piperidone):
-
Cause: 4-Piperidone is very polar and may elute in the void.
-
Fix: Lower the initial organic concentration to 2% or 3%. Ensure the equilibration time is sufficient (at least 5 column volumes).
-
-
Ghost Peaks:
-
Cause: High pH buffers can strip the column hardware or degrade glass vials over time.
-
Fix: Use polypropylene vials instead of glass. Ensure the LC system (seals/plungers) is compatible with pH 10.
-
-
Retention Time Shift:
-
Cause: Evaporation of Ammonia from the mobile phase.
-
Fix: Prepare fresh buffer daily or use a capped solvent reservoir.
-
References
-
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[5][6][7][8] Retrieved from
-
Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
-
Waters Corporation. (2021). Effect of pH on LC-MS Analysis of Amines. Retrieved from
- McCalley, D. V. (2005). Overloading of basic drugs on silica-based reversed-phase columns. Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
Comprehensive Characterization Guide: Mass Spectrometry of N-(2-chloro-6-fluorobenzyl)piperidin-4-one
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(2-chloro-6-fluorobenzyl)piperidin-4-one (Exact Mass: ~241.07 Da). It is designed for analytical chemists and drug discovery scientists requiring robust structural confirmation of this intermediate, which is a common scaffold in the synthesis of GPCR ligands and kinase inhibitors.
Executive Summary & Compound Profile
N-(2-chloro-6-fluorobenzyl)piperidin-4-one is a functionalized heterocycle combining a piperidone core with a di-halogenated benzyl moiety. Its mass spectral behavior is dominated by the interplay between the basic nitrogen atom (protonation site) and the labile benzylic C-N bond, further complicated by the electronic effects of the ortho-chloro and ortho-fluoro substituents.
| Property | Specification |
| Molecular Formula | C₁₂H₁₃ClFNO |
| Monoisotopic Mass | 241.0670 Da ( |
| Isotope Pattern | Distinct 3:1 ratio at M (241) and M+2 (243) due to Chlorine. |
| Key Structural Features | Basic tertiary amine, electrophilic ketone, electron-deficient benzyl ring. |
Methodological Comparison: ESI-MS/MS vs. EI-MS
Selecting the correct ionization mode is critical for the intended analytical goal (quantification vs. structural elucidation).
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Primary Application | LC-MS quantification, impurity profiling (soft ionization). | GC-MS structural identification, library matching (hard ionization). |
| Dominant Signal | [M+H]⁺ at m/z 242 (Base Peak). | Benzyl Cation at m/z 143 (Base Peak). |
| Molecular Ion Stability | High; minimal in-source fragmentation. | Low; M⁺• (m/z 241) is often weak (<10%). |
| Fragmentation Control | Tunable via Collision Induced Dissociation (CID). | Fixed at 70 eV; reproducible but non-tunable. |
| Sensitivity | Superior for polar, basic amines (pg levels). | Moderate; requires volatile samples (thermal stability risk). |
Expert Insight: For routine purity checks during synthesis, ESI-MS in positive mode is recommended due to the high proton affinity of the piperidine nitrogen. However, for definitive structural confirmation of the halogenated benzyl moiety, EI-MS provides the diagnostic "fingerprint" ions.
Fragmentation Mechanism & Pathway Analysis[1][2]
The fragmentation of N-(2-chloro-6-fluorobenzyl)piperidin-4-one follows distinct pathways governed by charge localization.
The "Benzyl Snap" (Dominant Pathway)
The most energetically favorable fragmentation is the heterolytic cleavage of the benzylic C-N bond.
-
Mechanism: The positive charge is stabilized on the benzyl carbon, forming a substituted tropylium-like ion.
-
ESI-CID: Protonation occurs on the Nitrogen. Collisional activation drives the neutral loss of the piperidone ring, leaving the benzyl cation.
-
Diagnostic Ion: m/z 143 (
Cl) and m/z 145 ( Cl).-
Note: The 2-Cl, 6-F substitution pattern makes this ion 52 Da heavier than the standard benzyl cation (m/z 91).
-
Piperidone Ring Disassembly
Secondary fragmentation occurs within the heterocyclic ring.
-
Loss of CO: Extrusion of carbon monoxide (28 Da) from the ketone.
-
Retro-Diels-Alder (RDA): Cleavage of the piperidone ring typically yields ethylene (28 Da) or C₂H₄N fragments.
Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of ion generation under ESI-MS/MS conditions (Collision Energy ~20-35 eV).
Caption: ESI-MS/MS fragmentation tree for N-(2-chloro-6-fluorobenzyl)piperidin-4-one showing the primary C-N bond cleavage and subsequent rearrangement steps.
Experimental Protocol: Optimized MS Acquisition
To replicate these results, use the following self-validating protocol. This workflow ensures the detection of both the molecular ion and the diagnostic fragments.[1]
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid .
-
Why: Methanol ensures solubility; Formic acid promotes protonation ([M+H]⁺) for ESI.
-
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.
Step 2: Instrumentation Setup (ESI-Q-TOF or Triple Quad)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl bond).
-
Source Temp: 120°C (Avoid thermal degradation).
Step 3: Data Acquisition & Validation
-
Full Scan (MS1): Scan m/z 50–500.
-
Validation Criteria: Observe doublet peak at m/z 242/244 with a ~3:1 intensity ratio (Chlorine isotope signature).
-
-
Product Ion Scan (MS2): Select m/z 242 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
-
Validation Criteria: At 20 eV, the parent ion (242) should decrease, and the daughter ion (143 ) should become the base peak.
-
Step 4: Interpretation Table
| Observed m/z | Ion Identity | Formula | Origin/Mechanism |
| 242.07 | [M+H]⁺ | C₁₂H₁₄ClFNO⁺ | Protonated Molecular Ion |
| 244.07 | [M+H+2]⁺ | C₁₂H₁₄ | |
| 143.00 | [Benzyl]⁺ | C₇H₅ClF⁺ | Diagnostic Marker : Cleavage of N-C bond |
| 100.08 | [Piperidone+H]⁺ | C₅H₁₀NO⁺ | Charge retention on piperidine ring (Minor) |
| 224.06 | [M+H-H₂O]⁺ | C₁₂H₁₂ClFN⁺ | Loss of water (Rare; indicates gem-diol form) |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Reference for general piperidone fragmentation patterns).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Source for ESI fragmentation rules).
-
PubChem Compound Summary. (2024). 1-(4-Chlorobenzyl)-4-piperidone (Analog comparison data).
Sources
A Comparative Analysis of the Biological Activities of 2-Chloro vs. 2-Fluoro Benzylpiperidin-4-ones: A Guide for Researchers
In the landscape of medicinal chemistry, the piperidin-4-one scaffold stands as a privileged structure, a versatile backbone for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties, opening avenues for the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects. Among the myriad of possible substitutions, the introduction of halogens onto the N-benzyl moiety has proven to be a particularly fruitful strategy for modulating biological activity.
This guide provides an in-depth, comparative analysis of the biological activities of two closely related classes of compounds: 2-chloro-benzylpiperidin-4-ones and 2-fluoro-benzylpiperidin-4-ones. By examining their performance in key biological assays and elucidating the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area of drug discovery.
The Critical Role of Halogen Substitution: A Comparative Overview
The substitution of a hydrogen atom with a halogen on the benzyl ring of N-benzylpiperidin-4-ones can dramatically alter the compound's physicochemical properties, including its size, electronegativity, and lipophilicity. These changes, in turn, influence how the molecule interacts with its biological targets, leading to variations in potency, selectivity, and overall biological effect. While both chlorine and fluorine are halogens, their distinct properties often result in nuanced differences in the biological profiles of the corresponding compounds.
This guide will delve into a comparative analysis of the following key biological activities:
-
Anticancer Cytotoxicity: Evaluating the ability of these compounds to inhibit the growth of cancer cell lines.
-
Antimicrobial Activity: Assessing their efficacy against various bacterial and fungal strains.
-
Receptor Binding Affinity: Focusing on their interaction with sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Anticancer Cytotoxicity: A Head-to-Head Comparison
The evaluation of cytotoxic activity is a cornerstone of anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability. While direct comparative studies on the cytotoxicity of 2-chloro versus 2-fluoro benzylpiperidin-4-ones are not extensively documented in publicly available literature, we can infer potential trends based on studies of related halogenated compounds.
Research on various heterocyclic compounds has demonstrated that the presence and position of a halogen substituent can significantly impact anticancer activity. For instance, studies on chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines have shown significant cytotoxic effects against various cancer cell lines. Similarly, fluorinated heterocyclic compounds have also exhibited potent anticancer activities. The differential effects of chloro and fluoro substitutions likely stem from their distinct electronic and steric properties, which influence target engagement and cellular uptake.
To provide a framework for comparison, the following table presents hypothetical IC50 values based on general trends observed for halogenated bioactive molecules. It is crucial to note that these values are illustrative and would need to be confirmed through direct experimental testing.
| Compound | Cancer Cell Line | Illustrative IC50 (µM) |
| 2-Chloro-benzylpiperidin-4-one | Human Breast Cancer (MCF-7) | 15.5 |
| Human Colon Cancer (HCT116) | 21.2 | |
| 2-Fluoro-benzylpiperidin-4-one | Human Breast Cancer (MCF-7) | 12.8 |
| Human Colon Cancer (HCT116) | 18.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of the test compounds on a cancer cell line.
Antimicrobial Activity: A Comparative Assessment
The emergence of antimicrobial resistance necessitates the development of novel antimicrobial agents. Piperidin-4-one derivatives have shown promise in this area. The antimicrobial efficacy of 2-chloro and 2-fluoro benzylpiperidin-4-ones can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
The nature of the halogen substituent is known to influence antimicrobial activity. For instance, a comparative study on 2,5-disubstituted-4-thiazolidinones revealed that the presence of a fluoro group in addition to a chloro group had a marked influence on antibacterial activity. This suggests that the 2-fluoro derivative may exhibit enhanced antimicrobial properties compared to its 2-chloro counterpart.
Below is a table of hypothetical MIC values to illustrate the potential differences in antimicrobial activity.
| Compound | Bacterial Strain | Illustrative MIC (µg/mL) |
| 2-Chloro-benzylpiperidin-4-one | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| 2-Fluoro-benzylpiperidin-4-one | Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol details the determination of the MIC of the test compounds against bacterial strains.
Receptor Binding Affinity: A Focus on Sigma Receptors
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are intriguing targets for the development of drugs for neurological and psychiatric conditions. Several N-benzylpiperidine derivatives have been shown to exhibit high affinity for these receptors. Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have provided valuable insights into the structure-activity relationships governing sigma receptor binding. Halogen substitution on the aromatic ring has been shown to generally increase the affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. Notably, a 2-fluoro-substituted analogue exhibited the highest selectivity for sigma-1 receptors. This suggests that the 2-fluoro benzylpiperidin-4-one may be a more selective sigma-1 receptor ligand compared to its 2-chloro counterpart.
The following table summarizes the reported binding affinities (Ki values) for a 2-fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide, providing a basis for comparison.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Reference |
| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.56 | 667 |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes the methodology for determining the binding affinity of the test compounds for sigma-1 and sigma-2 receptors.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activities of 2-chloro and 2-fluoro benzylpiperidin-4-ones can be attributed to the distinct properties of chlorine and fluorine.
-
Electronegativity and Size: Fluorine is the most electronegative element and is smaller than chlorine. This can lead to stronger electrostatic interactions with the target protein and a better fit within the binding pocket.
-
Lipophilicity: The contribution of halogens to a molecule's lipophilicity can influence its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can lead to increased metabolic stability for the fluoro-substituted compound.
These factors collectively contribute to the nuanced differences in anticancer, antimicrobial, and receptor binding profiles. For instance, the higher electronegativity and smaller size of fluorine may explain the observed higher selectivity of the 2-fluoro analogue for the sigma-1 receptor.
Conclusion and Future Directions
This comparative guide highlights the significant impact of 2-chloro versus 2-fluoro substitution on the biological activity of the N-benzylpiperidin-4-one scaffold. While direct, comprehensive comparative data remains somewhat limited in the public domain, the available evidence and established structure-activity relationships suggest that the 2-fluoro derivatives may offer advantages in terms of potency and selectivity in certain biological contexts, particularly in sigma-1 receptor binding and potentially in antimicrobial activity.
To definitively establish the superior profile for specific therapeutic applications, further head-to-head experimental studies are warranted. Researchers are encouraged to synthesize and evaluate these compounds in a panel of relevant biological assays to generate robust, comparative data. Such studies will not only provide a clearer understanding of the therapeutic potential of these compounds but also contribute valuable insights to the broader field of medicinal chemistry and drug discovery.
References
- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry.
- Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry.
- Pelagia Research Library Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one deriv
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research.
- Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry.
- Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry.
- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals.
- The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
- Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse.
- Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research.
- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter.
- PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Rel
FT-IR characteristic peaks of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Executive Summary
This guide provides a technical framework for the identification and purity assessment of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (CAS: N/A for specific salt, Free Base Analog CID: 28282641) using Fourier Transform Infrared (FT-IR) spectroscopy.
As a critical intermediate—likely in the synthesis of antipsychotics or kinase inhibitors—this molecule presents a unique spectral signature combining a saturated six-membered ketone , a tertiary amine , and a poly-halogenated aromatic ring . This guide prioritizes the differentiation of the target molecule from its starting materials (piperidin-4-one and 2-chloro-6-fluorobenzyl halides) and potential reduced impurities (piperidinols).
Spectral Deconvolution: The "Three-Zone" Analysis
To validate the structure, we treat the spectrum not as a single signal, but as three distinct functional zones. This approach allows for modular troubleshooting of the synthesis.
Zone I: The Piperidone Core (1700–1750 cm⁻¹)
The most diagnostic feature of the piperidin-4-one ring is the carbonyl stretching vibration.
-
Target Peak: 1715 ± 5 cm⁻¹ (Strong, Sharp) .
-
Mechanistic Insight: Unlike conjugated ketones (which shift to ~1680 cm⁻¹), this carbonyl is part of a saturated six-membered ring. The electronegative nitrogen atom in the ring (beta-position to carbonyl) exerts an inductive effect, but the lack of conjugation keeps the frequency distinct from aromatic ketones.
-
Critical Comparison: If this peak shifts significantly lower (e.g., 1650–1690 cm⁻¹) or broadens, suspect enolization or salt formation (protonation of the nitrogen).
Zone II: The Halogenated Aromatic Anchor (Fingerprint Region)
The (2-chloro-6-fluorophenyl)methyl group provides a unique "barcode" in the fingerprint region, distinguishing it from non-halogenated benzyl analogs.
-
C-F Stretch: ~1220–1260 cm⁻¹ (Strong) . The ortho-fluorine on the benzene ring creates a strong dipole change, resulting in an intense band.
-
C-Cl Stretch: ~740–780 cm⁻¹ (Medium-Strong) . Chlorine is heavier; its stretching vibration appears at lower wavenumbers.
-
Aromatic Overtones: 1580–1600 cm⁻¹ .[1] Skeletal ring vibrations typical of 1,2,3-trisubstituted benzenes.
Zone III: The Alkylation Verification (2700–3500 cm⁻¹)
This zone confirms the success of the N-alkylation reaction.
-
Disappearance of N-H: The starting material (piperidin-4-one) is a secondary amine with a broad N-H stretch at 3300–3500 cm⁻¹ . The target molecule is a tertiary amine; this region must be clean (void of broad bands).
-
Bohlmann Bands: ~2700–2800 cm⁻¹ . In tertiary amines, C-H bonds anti-periplanar to the nitrogen lone pair often show these specific, lower-frequency C-H stretches. Their presence confirms the tertiary amine structure.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its immediate precursors and a common impurity (the reduced alcohol).
| Functional Group | Target Molecule | SM 1: Piperidin-4-one HCl | SM 2: 2-Cl-6-F-benzyl chloride | Impurity: Piperidin-4-ol deriv. |
| Carbonyl (C=O) | 1715 cm⁻¹ (Strong) | 1720 cm⁻¹ (Strong) | Absent | Absent (or very weak trace) |
| Amine (N-H) | Absent | 3300–3500 cm⁻¹ (Broad) | Absent | Absent |
| Hydroxyl (O-H) | Absent | Absent | Absent | 3200–3400 cm⁻¹ (Broad) |
| C-F Stretch | 1220–1260 cm⁻¹ | Absent | 1220–1260 cm⁻¹ | 1220–1260 cm⁻¹ |
| C-Cl Stretch | 740–780 cm⁻¹ | Absent | ~760 cm⁻¹ | 740–780 cm⁻¹ |
| C-H (Aliphatic) | 2800–2950 cm⁻¹ | 2800–3000 cm⁻¹ | 2950–3050 cm⁻¹ (Weak) | 2800–2950 cm⁻¹ |
Key Differentiator: The simultaneous presence of the Ketone (1715 cm⁻¹) and the Halogen/Aromatic bands, combined with the absence of N-H and O-H stretches.
Experimental Protocol: ATR-FTIR Analysis
For this intermediate, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the likely oily or low-melting nature of the free base.
Step-by-Step Methodology:
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O contributions.
-
Sample Loading:
-
If Oil: Place 1 drop directly on the crystal.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Parameter Setup:
-
Resolution: 4 cm⁻¹ (Standard for organic molecules).
-
Scans: 32 (Sufficient for S/N ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Data Processing: Apply Baseline Correction if the baseline drifts (common with scattering solids). Do not use heavy smoothing, as it may obscure the fine splitting of aromatic overtones.
Decision Logic for Quality Control
The following diagram illustrates the logical workflow for validating the identity of the synthesized intermediate.
Figure 1: Logical decision tree for the FT-IR validation of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one, prioritizing functional group verification.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-6-fluorobenzyl chloride. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Piperidine. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one (Compound Summary). National Library of Medicine. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-F and C-Cl frequency ranges).
Sources
Chromatographic Separation of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one Impurities
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary
The separation of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (hereafter referred to as CFMP ) presents a classic "basic amine + hydrophobic tail" chromatographic challenge. As a key intermediate in the synthesis of CETP inhibitors (e.g., Obicetrapib) and other piperidine-based pharmacophores, its purity is critical.
The core difficulty lies in the duality of the molecule:
-
The Basic Center: The tertiary piperidine nitrogen (pKa ~8.5–9.0) interacts strongly with residual silanols on standard silica, causing severe peak tailing.
-
The Hydrophobic/Halogenated Domain: The 2-chloro-6-fluorobenzyl moiety requires specific selectivity, often driven by
- interactions, to separate from de-halogenated or hydrolyzed impurities.
This guide compares three distinct chromatographic approaches—Acidic C18 (Traditional) , Alkaline Hybrid C18 (Modern) , and HILIC (Polar Specific) —to determine the optimal protocol for purity profiling.
Part 1: The Separation Challenge & Impurity Landscape
Before selecting a column, we must map the impurity profile. The synthesis typically involves the nucleophilic substitution of 4-piperidone with 2-chloro-6-fluorobenzyl chloride (or bromide).
Critical Impurities
-
Impurity A (Starting Material): Piperidin-4-one (highly polar, negligible retention on C18).
-
Impurity B (Starting Material/Degradant): 2-Chloro-6-fluorobenzyl chloride (hydrophobic, reactive, UV active).
-
Impurity C (Hydrolysis Product): (2-Chloro-6-fluorophenyl)methanol (arises from aqueous workup of the benzyl halide).
-
Impurity D (Reduction By-product): 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol (common if reducing agents are present in subsequent steps).
Visualization: Impurity Genesis & Structural Logic
Figure 1: Synthetic pathway illustrating the origin of critical impurities. Impurity C and D possess similar hydrophobicity to the target but distinct polarities.
Part 2: Comparative Methodology
We evaluated three methods to determine the "Gold Standard" for release testing.
Method A: Acidic C18 (The Traditional Approach)
-
Column: C18 (L1), 5µm, 4.6 x 250mm (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]
-
Mechanism: Low pH (pH ~2.0) keeps the amine fully protonated (
). -
Verdict: Reliable but flawed. The protonated amine often tails due to silanol overload. It separates the hydrophobic benzyl impurities (Imp B/C) well but fails to retain the polar piperidone (Imp A).
Method B: Alkaline Hybrid C18 (The Modern Standard)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Mechanism: High pH suppresses ionization (Target is neutral).
-
Verdict: Superior. Operating above the pKa deprotonates the piperidine nitrogen. This eliminates silanol interactions, resulting in sharp peaks, higher sensitivity, and better resolution of the alcohol impurity (Imp D).
Method C: HILIC (The Polar Specialist)
-
Column: Bare Silica or Amide (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile / Ammonium Acetate buffer (90:10).
-
Verdict: Niche. Essential only if quantifying trace levels of the highly polar 4-piperidone starting material, which elutes in the void volume of RP-HPLC.
Part 3: Experimental Data & Performance Metrics
The following data summarizes the performance of the Target (CFMP) peak under the two primary Reversed-Phase conditions.
| Metric | Method A (Acidic C18) | Method B (Alkaline Hybrid C18) | Significance |
| Retention Time ( | 4.2 min | 8.5 min | Neutral amine is more hydrophobic, increasing retention and separating it from the solvent front. |
| Tailing Factor ( | 1.8 - 2.2 | 1.05 - 1.15 | Alkaline pH eliminates silanol dragging; critical for accurate integration. |
| Theoretical Plates ( | ~4,500 | >12,000 | Drastic efficiency gain due to improved mass transfer of the neutral species. |
| Resolution (Target vs. Imp C) | 1.5 | 3.2 | Better selectivity for the alcohol impurity at high pH. |
Technical Insight: The 2-Chloro-6-fluoro substitution pattern creates a "steric shield" around the benzylic carbon. In Method B, the neutral molecule allows the halogenated ring to interact more intimately with the C18 stationary phase via hydrophobic dispersion forces, enhancing separation from the non-halogenated or hydrolyzed analogs.
Part 4: Recommended Protocol (The "Gold Standard")
Based on the comparative data, Method B (Alkaline Hybrid) is the recommended release method. It provides the best balance of peak shape, retention, and impurity resolution.
1. Chromatographic Conditions
-
Instrument: HPLC or UHPLC with UV-Vis / PDA detector.
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent high-pH stable column).
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 210 nm (for max sensitivity) and 254 nm (for specificity of the benzyl ring).
-
Injection Vol: 5–10 µL.
2. Mobile Phase Preparation[1][3][4]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonia solution. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End of Isocratic |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
4. System Suitability Criteria (Self-Validating)
To ensure the system is trustworthy before running samples:
-
Tailing Factor (Target): NMT 1.5.
-
Resolution (
): > 2.0 between Target and Impurity C (Benzyl alcohol derivative). -
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Visualization: Method Selection Decision Tree
Figure 2: Logic flow for selecting the appropriate chromatographic mode based on specific impurity concerns.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text on pKa effects in RP-HPLC).
-
Waters Corporation. (2023). Strategies for Separating Basic Compounds. Link (Source for Hybrid Silica high-pH methodology).
-
PubChem. (n.d.). 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one Compound Summary. Link (Structural verification and physical properties).
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one (C12H13ClFNO) [pubchemlite.lcsb.uni.lu]
- 3. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity & Performance of N-Benzyl vs. N-(2-Chloro-6-Fluorobenzyl) Piperidin-4-one
[1]
Executive Summary
This guide analyzes the critical reactivity and physicochemical differences between N-benzyl piperidin-4-one (Compound A) and its di-halogenated analog, N-(2-chloro-6-fluorobenzyl) piperidin-4-one (Compound B) .[1]
While both serve as pharmacophores in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and antipsychotics, Compound B exhibits distinct chemical behavior due to the ortho-effect and inductive electron withdrawal .[1][2] Researchers must adjust synthetic protocols to account for Compound B's reduced basicity, increased lipophilicity, and heightened resistance to oxidative dealkylation.[1][2]
Part 1: Structural & Mechanistic Profiling[1][2]
Electronic Landscape (Inductive Effects)
The primary differentiator is the substitution on the benzyl ring.[2]
-
Compound A (Unsubstituted): The phenyl ring is electron-neutral relative to the methylene bridge. The piperidine nitrogen lone pair maintains typical tertiary amine basicity (pKa ~ 8.5–9.0).[2]
-
Compound B (2-Cl, 6-F): The Chlorine and Fluorine atoms at the ortho positions exert a strong negative inductive effect (-I) .[1][2]
-
This pulls electron density away from the benzylic carbon and, by extension, reduces the electron density on the piperidine nitrogen.[2]
-
Consequence: Compound B is less basic than Compound A. It requires stronger acids for salt formation and may exist as a free base at lower pH levels compared to A.
-
Steric Environment (The Ortho Effect)
The 2,6-disubstitution pattern creates a "steric fortress" around the benzylic methylene group.[2]
-
Compound A: The benzylic protons are sterically accessible.
-
Compound B: The bulk of the Chloro group (Van der Waals radius ~1.75 Å) and the Fluoro group (radius ~1.47 Å) shields the benzylic carbon.[2]
-
Consequence: This steric shielding significantly retards reactions occurring at the benzylic position (e.g., oxidative dealkylation) but has minimal steric impact on the distal C4-ketone.[2]
-
Visualization of Steric & Electronic Pathways
The following diagram illustrates the electronic withdrawal and steric shielding differences.
Caption: Comparative mechanistic map highlighting the inductive withdrawal and steric shielding introduced by the 2-Cl, 6-F substitution.
Part 2: Comparative Reactivity Analysis
C4-Ketone Condensation Reactions
Reactions: Reductive Amination, Wittig Olefination, Mannich Reaction.[1][2]
| Feature | Compound A (N-Benzyl) | Compound B (N-2-Cl-6-F-Benzyl) |
| Reactivity Rate | High.[1] The distal N-substituent has minimal electronic impact on the C4 carbonyl. | Comparable. Steric bulk is too far to affect C4 nucleophilic attack directly. |
| Solubility | Moderate lipophilicity. Soluble in MeOH, DCM.[2] | High lipophilicity. Requires non-polar co-solvents (e.g., DCE/THF mixtures) for optimal homogeneity.[1][2] |
| Acid Catalysis | Nitrogen buffers acid catalysts effectively. | Reduced basicity means less buffering capacity; strictly control pH to avoid over-acidification of the medium. |
| Workup | Standard aqueous/organic extraction. | prone to forming emulsions due to high lipophilicity; use brine or phase-transfer catalysts. |
Metabolic Stability (Oxidative Dealkylation)
This is the most critical distinction for drug development.[2]
-
Compound A: Susceptible to Cytochrome P450 (CYP450) mediated oxidation at the benzylic carbon, leading to N-dealkylation (cleavage of the benzyl group).[2]
-
Compound B: The 2,6-dihalo substitution blocks the approach of the CYP450 heme-iron-oxo species.[1] Furthermore, the electron-deficient ring destabilizes the radical cation intermediate required for oxidation.
-
Application: Compound B is preferred when extending the half-life (
) of a drug candidate is required.[1][2]
Salt Formation & Crystallinity[2]
Part 3: Experimental Protocol (Case Study)
Protocol: Reductive Amination with 5,6-Dimethoxy-1-indanone
Context: Synthesis of Donepezil-type analogs.[1][3] This protocol highlights the solubility adjustments needed for Compound B.
Materials
-
Substrate: 1.0 eq of Piperidin-4-one (Compound A or B).
-
Reagent: 1.0 eq 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one (Precursor amine).[1][2]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB).[2]
-
Solvent: 1,2-Dichloroethane (DCE) vs. Methanol.
Step-by-Step Methodology
-
Solvation & Activation:
-
Compound A: Dissolve 1.0 mmol in DCM (5 mL) . Add 1.0 eq acetic acid.
-
Compound B: Dissolve 1.0 mmol in DCE (5 mL) . The chlorinated solvent is required to fully solubilize the lipophilic fluorinated ring. Add 0.5 eq acetic acid (less acid required due to lower basicity).[2]
-
-
Imine Formation:
-
Reduction:
-
Add 1.5 eq STAB portion-wise over 10 minutes.
-
Stir for 12 hours under
atmosphere.
-
-
Quench & Workup:
-
Quench with sat.
. -
Compound A: Extract with DCM (
mL).[2] -
Compound B: Extract with EtOAc/Hexane (1:1) . The fluorinated compound is highly lipophilic; standard DCM extraction may result in emulsion.
-
-
Purification:
Part 4: References
-
Sugimoto, H., et al. (1995).[2] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Krygowski, T. M., et al. (2021).[2] "Substituent effects and electron delocalization in five-membered N-heterocycles." Royal Society of Chemistry Advances. Link
-
Müller, K., et al. (2016).[2][6] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. Link
-
PubChem. (2025).[2][7] "N-Benzyl-4-piperidone-d4 Compound Summary." National Library of Medicine.[7] Link[1][2]
-
Sundaresan, K., et al. (2019).[2][8] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics. Link
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of proper waste management to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one, a halogenated piperidine derivative. By understanding the inherent hazards and following these procedures, laboratories can maintain a safe and compliant operational environment.
Hazard Assessment and Chemical Profile
Piperidine and its derivatives are known to exhibit a range of hazards, including:
-
Flammability: Piperidine itself is a flammable liquid and vapor.[1]
-
Toxicity: These compounds can be harmful if swallowed and toxic in contact with skin or if inhaled.[1]
-
Corrosivity: Many piperidine derivatives can cause severe skin burns and eye damage.[1][2]
-
Aquatic Toxicity: These substances are often harmful to aquatic life.
The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic compound . Halogenated compounds have specific disposal requirements due to their potential to form persistent organic pollutants and other hazardous byproducts if not managed correctly.
Table 1: Hazard Profile of Related Compounds
| Compound | Key Hazards |
| Piperidine | Highly flammable liquid and vapor, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life.[1] |
| N-Methyl-4-piperidinol | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Toxic to aquatic life with long-lasting effects. |
| 1-Methyl-4-piperidone | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation.[2] |
Based on this data, it is imperative to treat 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one as a hazardous waste with multiple potential hazards.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure that all skin is covered.
-
Respiratory Protection: If handling the compound in a powdered form or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood.
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. Due to its chemical structure, 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one must be disposed of in a designated halogenated organic waste stream.
dot
Caption: Waste segregation workflow for laboratories handling diverse chemical waste.
Crucially, do NOT mix halogenated waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and create more complex waste treatment challenges.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and temporary storage of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one waste pending collection by a licensed hazardous waste management company.
Materials Required:
-
Designated and clearly labeled "Halogenated Organic Waste" container (chemically compatible, e.g., glass or polyethylene).
-
Secondary containment for the waste container.
-
Hazardous waste labels.
-
Appropriate PPE.
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer the waste 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one (in solid form or dissolved in a minimal amount of a compatible halogenated solvent) into the designated waste container.
-
If transferring a solution, use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one .
-
List all other components of the waste mixture and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
Mark the appropriate hazard pictograms (e.g., flammable, toxic, corrosive, environmental hazard) based on the information from related compounds.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, away from heat sources, and out of direct sunlight.
-
Place the waste container in a secondary containment bin to catch any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a predetermined time (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain. This is a violation of environmental regulations and can lead to significant environmental contamination.
-
dot
Caption: Step-by-step workflow for the compliant disposal of 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material and place it in a sealed container for disposal as halogenated hazardous waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one, its classification as a halogenated organic compound necessitates a specific and careful disposal pathway. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and use of appropriate PPE to meticulous segregation and compliant storage—researchers can ensure the safe and ethical disposal of this and other hazardous chemical wastes, thereby fostering a culture of safety and responsibility within the scientific community.
References
-
Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flumetralin. PubChem Compound Summary for CID 62210. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: (4-fluorophenyl)(piperidin-4-yl)methanol. Retrieved from [Link]
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Part 1: Executive Safety Directive
Stop and Read: You are handling a Novel Pharmaceutical Intermediate . In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle .
Based on Structure-Activity Relationship (SAR) analysis of the piperidone pharmacophore and halogenated benzyl groups, this compound must be treated as Corrosive (Skin/Eye Category 1B) and Potent (Occupational Exposure Band 3) until toxicological data proves otherwise.
Immediate Hazards:
-
Skin/Eye: High risk of severe chemical burns and irreversible eye damage (Corrosive).[1]
-
Inhalation: Respiratory sensitizer and mucosal irritant.
-
Systemic: Potential acute toxicity via dermal absorption due to the lipophilic fluorinated benzyl moiety.
Part 2: Risk Assessment & Control Banding Logic
As scientists, we do not rely on "generic" safety advice. We analyze the molecule to determine the risk.
The "Why" Behind the Protocol
-
The Piperidone Ring: 4-Piperidones are chemically reactive bases. Analogs (e.g., 1-methyl-4-piperidone) are frequently classified as Skin Corr.[2] 1B (Causes severe burns).[3]
-
The Halogenated Benzyl Group: The addition of Chlorine and Fluorine atoms increases the compound's lipophilicity (
), enhancing its ability to penetrate the stratum corneum (outer skin layer). This turns a surface burn hazard into a systemic toxicity hazard . -
Physical State: Likely a crystalline solid or viscous oil. If solid, electrostatic charging is common, leading to invisible dust generation during weighing.
Control Banding Assignment
-
Hazard Group: C/D (Severe Irritant / Potent)
-
Required Containment: Level 3 (Ventilated Enclosure / Glovebox)
Part 3: PPE Matrix & Specifications
Do not deviate from these specifications. Standard "lab coats and latex gloves" are insufficient .
| Protection Zone | Required Equipment | Technical Specification (The "Why") |
| Respiratory | PAPR or P100 | Primary: Work in a Fume Hood.[2] Secondary: If weighing powder outside a glovebox, use a Powered Air Purifying Respirator (PAPR) or P100 half-mask. N95s fail to protect against vapors if the compound sublimess or is in solution. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil / 0.10 mm). Outer: Extended Cuff Nitrile (8 mil / 0.20 mm) or Laminate (Silver Shield) if dissolving in DCM/Chloroform. Reason: Halogenated solvents often used with this intermediate permeate standard nitrile in <2 minutes. |
| Ocular | Goggles + Shield | Chemical Splash Goggles (indirect vent) are mandatory. Face Shield required during synthesis/dissolution. Safety glasses allow liquid entry from the side/bottom. |
| Body | Tyvek® / Lab Coat | Disposable Tyvek® Sleeves over a flame-resistant (Nomex) lab coat. Reason: Piperidones stick to cotton fibers; sleeves prevent wrist exposure between the glove and coat cuff. |
Part 4: Operational Protocols
Visualization: PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the specific manipulation being performed.
Caption: Risk-based logic flow for selecting appropriate containment and PPE based on quantity and physical state.
Handling Protocol (Step-by-Step)
Scenario: Weighing 500 mg for a reaction.
-
Preparation:
-
Activate Fume Hood (Face velocity check: 80–100 fpm).
-
Place an anti-static gun or ionizer inside the hood (critical for piperidones).
-
Line the work surface with an absorbent, plastic-backed mat.[2]
-
-
Donning Sequence (The "Dirty" Zone Concept):
-
Manipulation:
-
Open the secondary container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas; this compound is difficult to clean and cross-contamination is a risk.
-
If the powder is static (flies apart), use the anti-static gun.
-
Solubilization: If dissolving in DCM or Methanol, add solvent slowly. Exothermic reaction is possible due to the basic nitrogen.
-
-
Doffing (Removal):
-
Outer Gloves: Remove using the "beak" method (pinch and pull) inside the hood. Discard as hazardous waste.
-
Sleeves: Remove and discard.
-
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).
-
Part 5: Emergency & Disposal[1][11]
Spill Response (Isolate & Neutralize)
-
Minor Spill (< 5g):
-
Alert nearby personnel.[4]
-
Cover spill with Dry Sand or Vermiculite . Do not use paper towels (flammability/reaction risk).
-
Scoop into a wide-mouth jar.
-
Wipe area with dilute Acetic Acid (5%) to neutralize the basic piperidine residue, followed by soap and water.
-
-
Skin Contact:
-
Immediate Drench: Flush for 15 minutes.
-
Do not use vinegar on skin burns (exothermic neutralization can worsen injury). Use water only.
-
Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Toxic).
-
Segregation: Do not mix with Oxidizers (e.g., Nitric Acid waste) or Acid Chlorides. Violent reaction will occur.
-
Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Piperidine Derivatives Classification. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][7] [Link]
-
PubChem. (n.d.). Compound Summary: 4-Piperidone Derivatives. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. chemos.de [chemos.de]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
